molecular formula C19H25F3N4O3 B15575418 DSR-141562

DSR-141562

Katalognummer: B15575418
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: LNELWUPBSLZUIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DSR-141562 is a useful research compound. Its molecular formula is C19H25F3N4O3 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N4O3/c1-25-17(27)15-10-23-16(13-6-8-28-9-7-13)26(15)24-18(25)29-11-12-2-4-14(5-3-12)19(20,21)22/h10,12-14H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNELWUPBSLZUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CN=C(N2N=C1OCC3CCC(CC3)C(F)(F)F)C4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DSR-141562: A Selective Phosphodiesterase 1B Inhibitor for the Potential Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of DSR-141562, a novel, orally active, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound, particularly in the context of schizophrenia. This compound demonstrates high selectivity for the PDE1B isoform, which is predominantly expressed in the brain, suggesting a targeted mechanism of action for treating the complex symptoms of schizophrenia.[1][2][3]

Core Compound Data

ParameterValueSource
Compound Name This compound[1][2][3][4][5]
Systematic Name 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1][2][3]triazin-4(3H)-one[3]
Mechanism of Action Selective Phosphodiesterase 1 (PDE1) Inhibitor, with preference for PDE1B isoform[1][2][3]
Therapeutic Target Phosphodiesterase 1B (PDE1B)[2][3]
Potential Indication Schizophrenia (positive, negative, and cognitive symptoms)[1][2][3]
Administration Route Oral[2][3]
Brain Penetrance Yes[1][2][3]

In Vitro Pharmacology

This compound exhibits a high affinity and selectivity for the human PDE1 family, with a notable preference for the PDE1B isoform. The inhibitory activity of this compound has been characterized through in vitro assays, with the following half-maximal inhibitory concentrations (IC50) reported:

Target IsoformIC50 (nM)Selectivity over PDE1BSource
Human PDE1A97.62.2-fold[2][4][5]
Human PDE1B 43.9 - [2][4][5]
Human PDE1C431.89.8-fold[2][4][5]
Human PDE2A248056.5-fold[4]

Furthermore, this compound has demonstrated high selectivity for the PDE1 family over other PDE families and a panel of 65 other biological targets.[1][3]

Preclinical In Vivo Pharmacology

Preclinical studies in various animal models have demonstrated the potential of this compound to address the positive, negative, and cognitive symptoms associated with schizophrenia.

Pharmacokinetic Properties
ParameterValueSpeciesDosageSource
Brain-to-Blood Concentration Ratio (unbound drug)0.99Rat30 mg/kg (oral)[2]
Pharmacodynamic Effects
EffectDosageSpeciesSource
Increased cGMP in frontal cortex and striatum10 mg/kg (oral)Rat[2]
Enhanced cGMP increase induced by a dopamine (B1211576) D1 receptor agonist10 mg/kg (oral)Mouse[3]
Elevated cGMP in cerebrospinal fluid (CSF)30 and 100 mg/kg (oral)Monkey[1][2][3]
Behavioral Studies
Animal ModelEffect of this compoundDosageSource
Methamphetamine-induced locomotor hyperactivity in ratsPotent inhibition3-30 mg/kg[1][3][4]
Spontaneous locomotor activity in ratsMinimal effects3 and 10 mg/kg[2][3]
Phencyclidine-induced social interaction deficits in miceReversal of deficits0.3-3 mg/kg[1][2][3]
Phencyclidine-induced novel object recognition deficits in ratsReversal of deficits0.3-3 mg/kg[1][3]
Object retrieval with detour task in common marmosetsImproved success rate3 and 30 mg/kg[1][3]
Catalepsy in ratsNo induction of catalepsy1-100 mg/kg[3]

Signaling Pathways and Experimental Workflows

PDE1B Signaling Pathway

Phosphodiesterase 1B (PDE1B) is a key enzyme in the regulation of cyclic nucleotide signaling cascades, particularly for cyclic guanosine (B1672433) monophosphate (cGMP).[6][7] Its activity is dependent on calcium and calmodulin.[6][8] By hydrolyzing cGMP to GMP, PDE1B terminates the downstream signaling effects of cGMP. The inhibition of PDE1B by this compound leads to an accumulation of cGMP, which can then modulate the activity of protein kinase G (PKG) and other cGMP-regulated pathways. This is believed to be a crucial mechanism for its therapeutic effects in schizophrenia, as cGMP signaling is involved in regulating dopaminergic and glutamatergic neurotransmission.[3]

PDE1B_Signaling_Pathway cluster_upstream Upstream Activation cluster_pde PDE1B Action cluster_downstream Downstream Effects Ca2+/Calmodulin Ca2+/Calmodulin PDE1B PDE1B Ca2+/Calmodulin->PDE1B Activates NO Nitric Oxide sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GMP GMP PDE1B->GMP Hydrolyzes This compound This compound This compound->PDE1B Inhibits cGMP->PDE1B Substrate PKG Protein Kinase G cGMP->PKG Activates Cellular_Response Modulation of Dopaminergic and Glutamatergic Signaling PKG->Cellular_Response

Caption: PDE1B signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation Workflow

The preclinical assessment of this compound followed a logical progression from in vitro characterization to in vivo efficacy models. This workflow is crucial for establishing the compound's pharmacological profile and therapeutic potential before consideration for clinical trials.

Preclinical_Workflow In_Vitro_Assays In Vitro Assays (IC50 Determination, Selectivity Profiling) PK_Studies Pharmacokinetic Studies (Brain Penetrance) In_Vitro_Assays->PK_Studies PD_Studies Pharmacodynamic Studies (cGMP Measurement) PK_Studies->PD_Studies Behavioral_Models Behavioral Models of Schizophrenia (Rodent and Primate) PD_Studies->Behavioral_Models Safety_Assessment Safety Assessment (e.g., Catalepsy) Behavioral_Models->Safety_Assessment Clinical_Candidate Clinical Candidate Selection Safety_Assessment->Clinical_Candidate

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, granular details of the proprietary studies on this compound are not fully available in the public domain, the following represents a generalized methodology for the key experiments cited, based on standard practices in the field.

In Vitro PDE Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoforms.

General Procedure:

  • Recombinant human PDE enzymes (PDE1A, PDE1B, PDE1C, etc.) are used.

  • The assay is typically performed in a multi-well plate format.

  • Each well contains the respective PDE enzyme, the fluorescently labeled substrate (cAMP or cGMP), and varying concentrations of the test compound (this compound).

  • For PDE1 assays, calcium and calmodulin are included in the reaction buffer to activate the enzyme.

  • The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • The reaction is terminated, and the amount of hydrolyzed substrate is quantified. This is often achieved by adding a detection reagent (e.g., a binding protein that specifically recognizes the non-hydrolyzed substrate) and measuring the resulting fluorescence polarization or other signal.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of cGMP in Brain Tissue and CSF

Objective: To assess the in vivo pharmacodynamic effect of this compound on cGMP levels.

General Procedure:

  • Animals (e.g., rats, mice, or monkeys) are orally administered with either vehicle or this compound at various doses.

  • At a specified time point after administration, animals are euthanized, and brain tissue (e.g., frontal cortex, striatum) and/or cerebrospinal fluid (CSF) are collected.

  • For brain tissue, samples are rapidly dissected and homogenized in an acidic solution to prevent cGMP degradation.

  • For CSF, samples are typically collected from the cisterna magna.

  • The samples are then processed (e.g., centrifuged, and the supernatant is collected).

  • The concentration of cGMP in the processed samples is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or other sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS).

  • The results are expressed as the amount of cGMP per milligram of protein or per volume of CSF.

Animal Behavioral Models for Schizophrenia

Objective: To evaluate the efficacy of this compound in animal models that mimic certain symptoms of schizophrenia.

1. Methamphetamine-Induced Hyperactivity (Model for Positive Symptoms):

  • Procedure: Rats are habituated to an open-field arena. They are then pre-treated with this compound or vehicle, followed by an injection of methamphetamine to induce hyperlocomotion. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using an automated tracking system. The ability of this compound to reduce the methamphetamine-induced increase in activity is assessed.

2. Phencyclidine (PCP)-Induced Social Interaction Deficits (Model for Negative Symptoms):

  • Procedure: Mice are repeatedly treated with PCP to induce a deficit in social interaction. On the test day, animals are administered this compound or vehicle. Two unfamiliar mice are then placed in an arena, and the time they spend actively interacting with each other (e.g., sniffing, grooming) is recorded. The reversal of the PCP-induced reduction in social interaction time by this compound is measured.

3. Novel Object Recognition (Model for Cognitive Deficits):

  • Procedure: The test consists of a familiarization phase and a test phase. During familiarization, rats are placed in an arena with two identical objects and allowed to explore. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. Cognitive impairment is induced, for example, by repeated PCP treatment. The ability of this compound to restore the preference for the novel object is evaluated.

Conclusion

This compound is a potent and selective PDE1B inhibitor with a promising preclinical profile for the treatment of schizophrenia. Its ability to modulate cGMP signaling in the brain and its efficacy in animal models of positive, negative, and cognitive symptoms highlight its potential as a novel therapeutic agent. The data summarized in this guide provide a strong rationale for the continued investigation and clinical development of this compound.

References

Preclinical Pharmacology of DSR-141562: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for schizophrenia, addressing positive, negative, and cognitive symptoms.[1][3] This document provides a comprehensive overview of the publicly available preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo data, and a summary of the experimental methodologies employed in its initial characterization.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] The PDE1 family is unique in that it is activated by calcium and calmodulin. PDE1B, a member of this family, is predominantly expressed in the brain and is believed to play a crucial role in modulating dopaminergic and glutamatergic signal transduction.[1] Inhibition of PDE1B is therefore a promising therapeutic strategy for neurological and psychiatric disorders. This compound, identified as 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1][2][4]triazin-4(3H)-one, emerged from a drug discovery program as a potent and selective PDE1B inhibitor.[1]

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the PDE1B enzyme. This inhibition leads to an increase in the intracellular levels of cGMP.[1] Elevated cGMP levels are known to influence various downstream signaling pathways, including those involved in neuronal function and plasticity. In the context of schizophrenia, the modulation of dopaminergic and glutamatergic signaling through PDE1B inhibition is thought to underlie the therapeutic effects of this compound on positive, negative, and cognitive symptoms.[1]

Signaling Pathway of this compound

DSR141562 This compound PDE1B PDE1B DSR141562->PDE1B Inhibits cGMP cGMP PDE1B->cGMP Hydrolyzes Inactive_GMP 5'-GMP (Inactive) cGMP->Inactive_GMP Downstream_Signaling Downstream Signaling Pathways (e.g., PKG) cGMP->Downstream_Signaling Activates Dopamine_D1_Receptor Dopamine (B1211576) D1 Receptor Agonist Dopamine_D1_Receptor->cGMP Enhances Increase Therapeutic_Effects Therapeutic Effects (Anti-psychotic) Downstream_Signaling->Therapeutic_Effects

Caption: Mechanism of action of this compound.

In Vitro Pharmacology

This compound has demonstrated preferential selectivity for the PDE1B isoform over other PDE1 family members and high selectivity for the PDE1 family over other PDE families and a panel of 65 other biological targets.[1]

ParameterValueTargetNotes
IC50 43.9 nMPDE1BData from a secondary source citing the primary publication.
Selectivity HighPDE1 FamilyHigh selectivity over other PDE families and 65 other tested biologic targets.[1]
PreferentialPDE1BPreferential selectivity for the brain-expressed PDE1B over other PDE1 family members.[1]

Table 1: In Vitro Activity of this compound

Experimental Protocols
  • Enzyme Inhibition Assay (General Protocol): Detailed protocols for the specific assays used for this compound are not publicly available. Generally, such assays involve incubating the recombinant human PDE1B enzyme with its substrate (cGMP) in the presence of varying concentrations of the inhibitor. The amount of hydrolyzed substrate is then quantified, typically using radiometric or fluorescence-based methods, to determine the IC50 value.

  • Selectivity Screening: To assess selectivity, this compound would have been tested against a panel of other recombinant human PDE enzymes (PDE1A, PDE1C, and other PDE families) and a broad panel of receptors, ion channels, and enzymes to rule out off-target effects.

In Vivo Pharmacology

The in vivo effects of this compound have been evaluated in various animal models relevant to the symptoms of schizophrenia.

Pharmacodynamic Effects

Oral administration of this compound has been shown to modulate cGMP levels in the central nervous system.

SpeciesDoseEffect on cGMPNotes
Mouse 10 mg/kg (oral)Slightly elevated basal cGMP levels in the brain.[1]Potently enhanced the increase in cGMP induced by a dopamine D1 receptor agonist.[1]
Monkey 30 and 100 mg/kgElevated cGMP levels in the cerebrospinal fluid.[1]cGMP in CSF is suggested as a potential translational biomarker.[1][2]

Table 2: In Vivo Pharmacodynamics of this compound

Efficacy in Animal Models of Schizophrenia

This compound has demonstrated efficacy in rodent and primate models that mimic the positive, negative, and cognitive symptoms of schizophrenia.

Animal ModelSpeciesThis compound DoseEffectSymptom Category
Methamphetamine-induced Hyperactivity Rat3-30 mg/kgPotently inhibited locomotor hyperactivity.[1][2]Positive
Spontaneous Locomotor Activity RatNot specifiedMinimal effects.[1]Safety/Side Effect
Catalepsy Induction Rat1-100 mg/kgDid not induce any signs of catalepsy.[1]Safety/Side Effect
PCP-induced Social Interaction Deficit Mouse0.3-3 mg/kgReversed social interaction deficits.[1]Negative
PCP-induced Novel Object Recognition Deficit Rat0.3-3 mg/kgReversed novel object recognition deficits.[1]Cognitive
Object Retrieval with Detour Task Common Marmoset3 and 30 mg/kgImproved performance.[1]Cognitive

Table 3: In Vivo Efficacy of this compound in Schizophrenia Models

Experimental Protocols
  • Methamphetamine-induced Hyperactivity: Rats are administered methamphetamine to induce hyperlocomotion, a model for the positive symptoms of schizophrenia. This compound is administered prior to the methamphetamine challenge, and locomotor activity is measured using automated activity monitors.

  • PCP-induced Deficits: Repeated administration of the NMDA receptor antagonist phencyclidine (PCP) in rodents is used to model negative and cognitive symptoms.

    • Social Interaction Test: In this test, the amount of time a test mouse spends interacting with an unfamiliar mouse is measured. PCP-treated mice typically show reduced social interaction, which can be reversed by effective treatments.

    • Novel Object Recognition Test: This test assesses learning and memory. Animals are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured as an index of recognition memory.

  • Object Retrieval with Detour Task: This task, used in non-human primates, assesses executive function and cognitive flexibility. The marmoset must retrieve a food reward from a transparent box by reaching around a barrier, requiring them to inhibit a direct but unsuccessful reach.

Experimental Workflow for In Vivo Efficacy Studies

cluster_setup Experimental Setup cluster_treatment Treatment and Observation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse, Marmoset) Symptom_Induction Induce Schizophrenia-like Symptoms (e.g., Methamphetamine, PCP) Animal_Model->Symptom_Induction DSR_Admin Administer this compound or Vehicle Symptom_Induction->DSR_Admin Behavioral_Assay Conduct Behavioral Assay (e.g., Locomotor Activity, NOR, Social Interaction) DSR_Admin->Behavioral_Assay Data_Collection Collect and Quantify Behavioral Data Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (Comparison between treatment groups) Data_Collection->Statistical_Analysis Efficacy_Determination Determine Efficacy of this compound Statistical_Analysis->Efficacy_Determination

Caption: Generalized workflow for in vivo efficacy testing.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and comprehensive toxicology data for this compound are not available in the public domain. The compound is described as "orally available and brain-penetrant".[1] The lack of catalepsy at high doses in rats suggests a favorable safety profile concerning extrapyramidal side effects, which are common with typical antipsychotics.[1]

Conclusion

This compound is a selective PDE1B inhibitor with a promising preclinical profile for the treatment of schizophrenia. The available data demonstrates its ability to modulate central cGMP levels and its efficacy in animal models of positive, negative, and cognitive symptoms associated with the disorder.[1] The elevation of cGMP in monkey cerebrospinal fluid suggests a viable translational biomarker for clinical development.[1][2] Further studies are required to fully elucidate its pharmacokinetic and toxicological profile. The presented data supports the continued investigation of this compound as a novel therapeutic candidate for schizophrenia.[1]

References

The PDE1B Inhibitor DSR-141562: A Novel Modulator of Dopaminergic and Glutamatergic Systems for the Potential Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data on DSR-141562, a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor. The focus is on its mechanism of action and effects within the dopaminergic and glutamatergic systems, highlighting its potential as a therapeutic agent for schizophrenia. This document is intended for researchers, scientists, and drug development professionals.

Abstract

This compound is a selective inhibitor of phosphodiesterase 1 (PDE1), with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain.[1] Preclinical studies demonstrate that this compound modulates key neurotransmitter systems implicated in the pathophysiology of schizophrenia—the dopaminergic and glutamatergic systems. By elevating cyclic guanosine (B1672433) monophosphate (cGMP) levels, this compound has been shown to attenuate dopamine-related hyperlocomotion and reverse cognitive deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] These findings suggest that this compound holds promise as a novel therapeutic for the positive, negative, and cognitive symptoms of schizophrenia.[1]

Introduction to this compound

This compound is a small molecule inhibitor of PDE1, an enzyme family that degrades cyclic nucleotides (cAMP and cGMP).[1] The PDE1B isoform is of particular interest in neuroscience as it is highly expressed in brain regions associated with dopaminergic and glutamatergic signaling.[3][4] By inhibiting PDE1B, this compound prevents the breakdown of cGMP, leading to its accumulation and the subsequent modulation of downstream signaling pathways.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Human PDE1 Subtypes

PDE SubtypeIC50 (nM)
PDE1A97.6
PDE1B43.9
PDE1C431.8
Data sourced from ProbeChem and MedchemExpress.[5][6]

Table 2: In Vivo Efficacy of this compound in Preclinical Models of Schizophrenia

Experimental ModelSpeciesDose Range (mg/kg)Observed Effect
Methamphetamine-Induced Locomotor HyperactivityRat3-30Potent inhibition of hyperlocomotion
Phencyclidine-Induced Social Interaction DeficitMouse0.3-3Reversal of social interaction deficits
Phencyclidine-Induced Novel Object Recognition DeficitRat0.3-3Reversal of cognitive deficits
cGMP Elevation in Cerebrospinal FluidMonkey30-100Significant elevation of cGMP levels
Data sourced from Enomoto, T. et al. (2019) and preclinical presentations.[1][2]

Core Mechanism of Action: Modulation of Dopaminergic and Glutamatergic Signaling

This compound's therapeutic potential stems from its ability to modulate both dopaminergic and glutamatergic neurotransmission through the elevation of intracellular cGMP.

Effects on the Dopaminergic System

In the striatum, a key region for dopaminergic signaling, PDE1B is highly expressed and plays a critical role in regulating dopamine (B1211576) D1 receptor signaling.[3] Activation of D1 receptors leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylates and activates DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), a key integrator of dopamine signaling.[4][7] By inhibiting PDE1B, this compound increases cGMP, which can potentiate the effects of the cAMP/PKA/DARPP-32 pathway, leading to a modulation of dopamine-mediated behaviors.[7] This is evidenced by the potent inhibition of methamphetamine-induced locomotor hyperactivity in rats treated with this compound.[1]

cluster_dopaminergic Dopaminergic System Modulation Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream_D Modulation of Dopamine-Mediated Behaviors DARPP32->Downstream_D Regulates DSR This compound PDE1B_D PDE1B DSR->PDE1B_D Inhibits cGMP_D cGMP PDE1B_D->cGMP_D Degrades cGMP_D->PKA Potentiates

Modulation of Dopaminergic Signaling by this compound.
Effects on the Glutamatergic System

The glutamatergic system, particularly the NMDA receptor, is also heavily implicated in schizophrenia.[8] PDE1B inhibition and the subsequent rise in cGMP have been shown to modulate glutamatergic neurotransmission.[8][9] Specifically, elevated cGMP can influence glutamate (B1630785) release and the activity of NMDA receptors.[9] The ability of this compound to reverse behavioral deficits induced by the NMDA receptor antagonist phencyclidine in animal models strongly suggests a restorative effect on glutamatergic signaling.[1]

cluster_glutamatergic Glutamatergic System Modulation Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca Ca²+ Influx NMDAR->Ca Allows nNOS nNOS Ca->nNOS Activates NO Nitric Oxide nNOS->NO Produces sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP_G cGMP sGC->cGMP_G Converts GTP to PKG PKG cGMP_G->PKG Activates Downstream_G Modulation of Glutamatergic Signaling PKG->Downstream_G Regulates DSR_G This compound PDE1B_G PDE1B DSR_G->PDE1B_G Inhibits PDE1B_G->cGMP_G Degrades

Modulation of Glutamatergic Signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments cited in the evaluation of this compound.

Methamphetamine-Induced Locomotor Hyperactivity in Rats

This model assesses the potential of a compound to mitigate the hyperdopaminergic state associated with the positive symptoms of schizophrenia.

  • Animals: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Procedure:

    • Habituation: Rats are habituated to the open-field arenas for a set period (e.g., 60 minutes) prior to drug administration.

    • Drug Administration: this compound (3-30 mg/kg) or vehicle is administered orally. After a predetermined time (e.g., 60 minutes), methamphetamine (e.g., 1 mg/kg) or saline is administered subcutaneously.

    • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 120 minutes) using an automated activity monitoring system.

    • Analysis: The total locomotor activity is compared between treatment groups to determine the effect of this compound on methamphetamine-induced hyperactivity.

cluster_workflow Experimental Workflow: Methamphetamine-Induced Hyperactivity Habituation Habituation to Open-Field Arena Drug_Admin Oral Administration: This compound or Vehicle Habituation->Drug_Admin METH_Admin Subcutaneous Injection: Methamphetamine or Saline Drug_Admin->METH_Admin Data_Collection Automated Recording of Locomotor Activity METH_Admin->Data_Collection Analysis Comparison of Activity Levels Data_Collection->Analysis

Workflow for the Methamphetamine-Induced Hyperactivity Model.
Phencyclidine-Induced Novel Object Recognition Deficit in Rats

This test evaluates the pro-cognitive effects of a compound in a model of NMDA receptor hypofunction, relevant to the cognitive impairments in schizophrenia.

  • Animals: Male Wistar rats.

  • Housing: Standard laboratory conditions.

  • Procedure:

    • PCP Treatment: Rats are treated sub-chronically with phencyclidine (PCP) (e.g., 5 mg/kg, twice daily for 7 days) to induce cognitive deficits, followed by a washout period (e.g., 7 days).

    • Habituation: On the day before testing, rats are habituated to the empty testing arena.

    • Training (T1): On the testing day, each rat is placed in the arena with two identical objects and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes). This compound (0.3-3 mg/kg) or vehicle is administered orally before this phase.

    • Testing (T2): After an inter-trial interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

    • Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

cluster_workflow_nor Experimental Workflow: Novel Object Recognition Test PCP_Treatment Sub-chronic PCP Administration Washout Washout Period PCP_Treatment->Washout Habituation_NOR Habituation to Empty Arena Washout->Habituation_NOR Training Training (T1): Two Identical Objects Habituation_NOR->Training Testing Testing (T2): Familiar & Novel Object Training->Testing Analysis_NOR Calculation of Discrimination Index Testing->Analysis_NOR

Workflow for the Novel Object Recognition Test.

Conclusion

This compound represents a promising, novel approach to the treatment of schizophrenia by targeting the PDE1B enzyme to modulate both dopaminergic and glutamatergic systems. Its preclinical profile demonstrates efficacy in animal models relevant to the positive and cognitive symptoms of the disorder. The elevation of cGMP in the brain serves as a key biomarker for its activity. Further clinical investigation is warranted to determine the therapeutic potential of this compound in patients with schizophrenia.

References

The Impact of DSR-141562 on Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSR-141562 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain.[1][2] While current research has primarily focused on its therapeutic potential for schizophrenia by modulating dopaminergic and glutamatergic signaling, the fundamental mechanism of this compound—the elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP)—suggests a plausible role in mitigating neuroinflammation.[1] This technical guide will explore the hypothesized impact of this compound on neuroinflammatory pathways, drawing upon its known mechanism of action and the established roles of PDE1 and cGMP signaling in the central nervous system's inflammatory responses.

Introduction to this compound

This compound is an orally available, brain-penetrant small molecule that demonstrates high selectivity for the PDE1 enzyme family.[1][2] Its primary pharmacological effect is the inhibition of PDE1, leading to reduced hydrolysis of cyclic nucleotides, particularly cGMP.[1] Preclinical studies have shown that this compound elevates cGMP levels in the brain and cerebrospinal fluid.[1][2]

The Role of PDE1 and cGMP in Neuroinflammation

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP.[3] The PDE1 family is unique in that it is activated by calcium/calmodulin and can hydrolyze both cAMP and cGMP.[4]

Neuroinflammation is a complex biological response of the central nervous system to harmful stimuli, such as pathogens, damaged cells, or irritants. While a necessary process for protection and repair, chronic or excessive neuroinflammation is a key pathological feature of many neurodegenerative diseases. Microglia, the resident immune cells of the brain, play a central role in initiating and propagating the neuroinflammatory cascade.

The nitric oxide (NO)/cGMP signaling pathway has been identified as a critical regulator of neuroinflammation.[5][6] Elevated levels of cGMP are associated with the inhibition of neuroinflammatory processes and the promotion of neuronal survival.[5][6] Specifically, cGMP-dependent protein kinase (PKG) activation can modulate glial cell activity and inhibit the production of pro-inflammatory mediators.[5]

Hypothesized Mechanism of Action of this compound in Neuroinflammation

Based on its primary mechanism of action, this compound is hypothesized to exert anti-inflammatory effects through the following pathway:

  • Inhibition of PDE1B: this compound selectively inhibits the PDE1B isoform, which is expressed in brain regions relevant to neuroinflammation.

  • Elevation of Intracellular cGMP: By blocking the degradation of cGMP, this compound increases its intracellular concentration in neurons and glial cells.

  • Activation of cGMP-Dependent Protein Kinase (PKG): Elevated cGMP levels lead to the activation of PKG, a key downstream effector molecule.

  • Modulation of Inflammatory Pathways: Activated PKG is known to interfere with pro-inflammatory signaling cascades. For instance, it can inhibit the activation of NF-κB, a master transcriptional regulator of inflammatory genes.

  • Suppression of Pro-inflammatory Mediators: This ultimately leads to a reduction in the production and release of pro-inflammatory cytokines and chemokines from microglia and other glial cells.

This proposed mechanism is supported by studies on other PDE1 inhibitors. For example, the PDE1 inhibitor ITI-214 has been shown to suppress the lipopolysaccharide (LPS)-induced gene expression of pro-inflammatory cytokines in microglial cells.[7] Another PDE1 inhibitor, vinpocetine, has been demonstrated to decrease cerebral inflammation by reducing the expression of TNF-α and IL-1β.[8]

Quantitative Data Summary

While direct quantitative data on this compound's anti-inflammatory effects are not yet available, the following table summarizes the relevant preclinical data for this compound and the anti-inflammatory effects of other PDE1 inhibitors.

Compound Assay Model Key Findings Reference
This compound cGMP MeasurementMouse Brain10 mg/kg oral administration slightly elevated cGMP concentration.[1]
This compound cGMP MeasurementMonkey Cerebrospinal Fluid30 and 100 mg/kg administration elevated cGMP levels.[1][2]
ITI-214 Pro-inflammatory Cytokine Gene ExpressionLPS-stimulated BV2 microglial cellsDose-dependently suppressed the expression of pro-inflammatory cytokines.[7]
Vinpocetine Cytokine ExpressionAnimal model of cerebral inflammationReduced the expression of TNF-α and IL-1β.[8]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have been published.[1] A generalized workflow for assessing the anti-neuroinflammatory potential of a compound like this compound is outlined below.

In Vitro Assessment of Anti-inflammatory Activity
  • Cell Culture: Primary microglia or immortalized microglial cell lines (e.g., BV2) are cultured under standard conditions.

  • Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).

  • Cytokine Measurement: After a defined incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array.

  • Gene Expression Analysis: RNA is extracted from the cells to quantify the mRNA levels of inflammatory genes using quantitative real-time PCR (qRT-PCR).

  • Signaling Pathway Analysis: Protein lysates are prepared to analyze the phosphorylation status of key signaling molecules in the NF-κB and other inflammatory pathways using Western blotting.

In Vivo Assessment in a Neuroinflammation Model
  • Animal Model: A relevant animal model of neuroinflammation is selected, such as intraperitoneal or intracerebroventricular injection of LPS in rodents.

  • Drug Administration: this compound is administered to the animals at various doses and time points relative to the inflammatory challenge.

  • Behavioral Analysis: Behavioral tests relevant to the induced pathology (e.g., sickness behavior, cognitive tests) are performed.

  • Tissue Collection and Analysis: At the end of the experiment, brain tissue is collected for histological and biochemical analysis. This includes immunohistochemistry for glial activation markers (e.g., Iba1 for microglia, GFAP for astrocytes), measurement of cytokine levels in brain homogenates, and analysis of signaling pathways as described for the in vitro studies.

Visualizations

Signaling Pathway Diagram

DSR141562_Neuroinflammation_Pathway cluster_intracellular Intracellular This compound This compound PDE1B PDE1B This compound->PDE1B Inhibits 5'-GMP 5'-GMP PDE1B->5'-GMP Hydrolyzes cGMP cGMP PKG PKG cGMP->PKG Activates NF-kB_Activation NF-kB Activation PKG->NF-kB_Activation Inhibits Pro-inflammatory_Genes Pro-inflammatory Gene Expression NF-kB_Activation->Pro-inflammatory_Genes Promotes Inflammatory_Response Neuroinflammatory Response Pro-inflammatory_Genes->Inflammatory_Response Leads to

Caption: Hypothesized signaling pathway of this compound in modulating neuroinflammation.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Microglial Cell Culture Treatment This compound Pre-treatment Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Analysis_InVitro Cytokine, Gene Expression, & Pathway Analysis Stimulation->Analysis_InVitro Conclusion Assessment of Anti-Neuroinflammatory Efficacy Analysis_InVitro->Conclusion Animal_Model Neuroinflammation Animal Model Drug_Admin This compound Administration Animal_Model->Drug_Admin Behavior Behavioral Analysis Drug_Admin->Behavior Tissue_Analysis Brain Tissue Analysis (Histology, Cytokines) Behavior->Tissue_Analysis Tissue_Analysis->Conclusion

Caption: General experimental workflow for assessing anti-neuroinflammatory effects.

Conclusion and Future Directions

While direct evidence for the impact of this compound on neuroinflammation is currently lacking, its established mechanism as a PDE1 inhibitor strongly suggests a potential therapeutic role in conditions with a significant neuroinflammatory component. The elevation of cGMP and subsequent activation of the PKG signaling pathway provides a solid rationale for its anti-inflammatory and neuroprotective potential.

Future research should focus on directly investigating the effects of this compound in both in vitro and in vivo models of neuroinflammation. Such studies would be crucial to validate the hypothesized mechanism and to provide the necessary preclinical data to support its development for a broader range of neurological disorders beyond schizophrenia. Key areas for investigation include its effects on microglial activation, cytokine production, and neuronal survival in the context of inflammatory challenge.

References

The Discovery and Preclinical Development of DSR-141562: A Novel Phosphodiesterase 1B Inhibitor for Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

Osaka, Japan - In a significant advancement for the potential treatment of schizophrenia, researchers at Sumitomo Dainippon Pharma have identified and characterized a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor, DSR-141562. Preclinical studies have demonstrated its potential to address the positive, negative, and cognitive symptoms associated with schizophrenia. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound.

Introduction

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (social withdrawal, lack of motivation), and cognitive impairments (deficits in memory and executive function). Current antipsychotic medications are often more effective in treating positive symptoms but have limited efficacy against negative and cognitive symptoms. Phosphodiesterase 1 (PDE1), particularly the PDE1B isoform which is predominantly expressed in the brain, has emerged as a promising therapeutic target. PDE1 enzymes hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers involved in various neuronal processes. Inhibition of PDE1B is hypothesized to ameliorate schizophrenia-related symptoms by modulating dopaminergic and glutamatergic signaling pathways.

This compound, chemically identified as 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1][2][3]triazin-4(3H)-one, was discovered through a dedicated drug discovery program at Sumitomo Dainippon Pharma.[4]

Mechanism of Action

This compound is a potent and selective inhibitor of the phosphodiesterase 1 (PDE1) family of enzymes. Its primary mechanism of action involves the inhibition of PDE1B, leading to an increase in the intracellular levels of cGMP. This elevation of cGMP is believed to modulate dopaminergic and glutamatergic neurotransmission, which are dysregulated in schizophrenia.[1][4]

The proposed signaling pathway for this compound's therapeutic effects is initiated by its inhibition of PDE1B. This leads to an accumulation of cGMP, which in turn can influence downstream signaling cascades, potentially through protein kinase G (PKG), to modulate neuronal function and synaptic plasticity.

G cluster_0 Dopaminergic & Glutamatergic Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Therapeutic Outcomes in Schizophrenia Models Dopamine D1 Receptor Agonist Dopamine D1 Receptor Agonist cGMP cGMP Dopamine D1 Receptor Agonist->cGMP induces increase in NMDA Receptor Antagonist (e.g., Phencyclidine) NMDA Receptor Antagonist (e.g., Phencyclidine) Reversal of Negative Symptoms Reversal of Negative Symptoms This compound This compound PDE1B PDE1B This compound->PDE1B inhibits PDE1B->cGMP hydrolyzes Increased cGMP Increased cGMP Downstream Effects Downstream Effects Increased cGMP->Downstream Effects leads to Amelioration of Positive Symptoms Amelioration of Positive Symptoms Downstream Effects->Amelioration of Positive Symptoms Downstream Effects->Reversal of Negative Symptoms Improvement of Cognitive Function Improvement of Cognitive Function Downstream Effects->Improvement of Cognitive Function

Caption: Proposed signaling pathway of this compound. (Within 100 characters)

Quantitative Data

The following tables summarize the key quantitative data obtained during the preclinical evaluation of this compound.

Table 1: In Vitro PDE1 Inhibition

EnzymeIC50 (nM)
Human PDE1A97.6
Human PDE1B43.9
Human PDE1C431.8
Human PDE2A2480
Data sourced from MedchemExpress and ProbeChem.[1][2]

Table 2: In Vivo Pharmacokinetics in Rats

ParameterValue
Dose (Oral Administration)30 mg/kg
Brain-to-Blood Concentration Ratio (unbound)0.99
Data sourced from MedchemExpress.[1]

Table 3: In Vivo Efficacy in Animal Models

Animal ModelSpeciesThis compound Dose Range (Oral)Observed Effect
Methamphetamine-Induced HyperactivityRat3 - 30 mg/kgSignificant inhibition of locomotor hyperactivity.[1][4]
Phencyclidine-Induced Social Interaction DeficitMouse0.3 - 3 mg/kgSignificant reversal of the decrease in social interaction time.[1][4]
Phencyclidine-Induced Novel Object Recognition DeficitRat0.3 - 3 mg/kgReversal of cognitive deficits.[4]
Object Retrieval with Detour TaskMarmoset3 and 30 mg/kgImproved performance.[4]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro PDE1 Inhibition Assay

The inhibitory activity of this compound against human PDE1A, PDE1B, and PDE1C was determined using a standard in vitro enzyme assay. The assay measures the hydrolysis of cGMP by the respective PDE isoforms in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated from the dose-response curves.

Pharmacokinetic Studies in Rats

Male Sprague-Dawley rats were administered a single oral dose of this compound (30 mg/kg). Blood and brain samples were collected at various time points (e.g., 0.5, 1, 2, and 3 hours) post-administration. The concentrations of this compound in plasma and brain tissue were determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS), to calculate the brain-to-blood concentration ratio of the unbound drug.[1]

Methamphetamine-Induced Hyperactivity in Rats

This model is used to assess the potential antipsychotic activity against positive symptoms. Male rats were administered this compound or vehicle orally. After a pre-treatment period, the rats were injected with methamphetamine to induce hyperlocomotion. Locomotor activity was then measured using an automated activity monitoring system. The ability of this compound to reduce the methamphetamine-induced increase in locomotor activity was evaluated.[1][4]

Phencyclidine-Induced Social Interaction Deficit in Mice

This model evaluates the efficacy against negative symptoms. Male mice were repeatedly treated with the N-methyl-D-aspartate (NMDA) receptor antagonist phencyclidine to induce social interaction deficits. Following the phencyclidine treatment regimen, mice were administered this compound or vehicle. Social interaction was then assessed by measuring the time spent in active social behavior between two unfamiliar mice.[4]

Novel Object Recognition Test in Rats

This test is used to evaluate cognitive function, particularly recognition memory. The protocol consists of three phases: habituation, training, and testing. During the training phase, rats are allowed to explore two identical objects. After a retention interval, one of the objects is replaced with a novel object during the testing phase. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. The ability of this compound to reverse phencyclidine-induced deficits in novel object recognition was assessed.

G cluster_0 Drug Discovery & Preclinical Workflow for this compound Target_Identification Target Identification (PDE1B) Lead_Generation Lead Generation & Optimization Target_Identification->Lead_Generation In_Vitro_Screening In Vitro Screening (PDE Inhibition Assays) Lead_Generation->In_Vitro_Screening In_Vivo_Pharmacokinetics In Vivo Pharmacokinetics (Rodents) In_Vitro_Screening->In_Vivo_Pharmacokinetics In_Vivo_Efficacy_Models In Vivo Efficacy Models (Schizophrenia Animal Models) In_Vivo_Pharmacokinetics->In_Vivo_Efficacy_Models Safety_Pharmacology Safety Pharmacology & Toxicology In_Vivo_Efficacy_Models->Safety_Pharmacology Candidate_Selection Candidate Selection (this compound) Safety_Pharmacology->Candidate_Selection

Caption: this compound discovery and development workflow. (Within 100 characters)

Conclusion

The discovery and preclinical development of this compound represent a promising step forward in the search for more effective treatments for schizophrenia. As a potent and selective PDE1B inhibitor with good brain penetration, this compound has demonstrated a compelling preclinical profile, with efficacy in animal models relevant to the positive, negative, and cognitive domains of schizophrenia.[4][5] These findings strongly support the continued investigation of this compound as a potential novel therapeutic agent for individuals living with schizophrenia. Further studies will be required to establish its safety and efficacy in human clinical trials.

References

Methodological & Application

Application Notes & Protocols: A Template for Novel Compounds in Schizophrenia Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data for DSR-141562 in Schizophrenia Models

Following a comprehensive search for the compound "this compound" in the context of its dosage and administration in rat models of schizophrenia, no publicly available scientific literature, clinical trial data, or research protocols were identified. This suggests that "this compound" may be an internal compound designation not yet disclosed in published research, a novel agent pending publication, or a potential typographical error.

Without accessible data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to consult internal documentation if this is a proprietary molecule or to verify the compound's designation for further investigation. For general reference and as a template for when data on this compound becomes available, the following sections outline the typical structure and content for such a document.

This document serves as a placeholder structure for the application of a novel therapeutic agent, such as this compound, in preclinical rat models of schizophrenia.

Compound Information

  • Compound Name: this compound

  • Target/Mechanism of Action: [Data Unavailable]

  • Formulation: [Data Unavailable]

  • Storage and Stability: [Data Unavailable]

Preclinical Models of Schizophrenia

The selection of an appropriate rat model is critical for evaluating the therapeutic potential of a compound. Common models include:

  • Neurodevelopmental Models: e.g., Methylazoxymethanol acetate (B1210297) (MAM) model.

  • Pharmacologically-Induced Models: e.g., Phencyclidine (PCP) or Ketamine-induced models.

  • Genetic Models: e.g., Neuregulin 1 (NRG1) or Disrupted-in-Schizophrenia 1 (DISC1) models.

Dosage and Administration

This section would typically be populated with data from dose-ranging studies to determine efficacy and tolerability.

Table 1: Hypothetical Dosage and Administration of this compound

Parameter Details
Route of Administration [e.g., Intraperitoneal (IP), Oral (PO), Subcutaneous (SC)]
Vehicle [e.g., Saline, DMSO, Tween 80]
Dosage Range [e.g., 1, 5, 10 mg/kg]
Dosing Frequency [e.g., Once daily, Twice daily]

| Treatment Duration | [e.g., Acute (single dose), Chronic (e.g., 28 days)] |

Experimental Protocols

Detailed protocols for behavioral and neurochemical assays are essential for reproducible research.

4.1. Behavioral Assays

  • Prepulse Inhibition (PPI) of the Startle Reflex: A measure of sensorimotor gating deficits.

  • Locomotor Activity: To assess hyperactivity, a common feature in some models.

  • Novel Object Recognition (NOR): To evaluate cognitive deficits.

  • Social Interaction Test: To measure negative symptom-like behaviors.

4.2. Neurochemical Analysis

  • Dopamine and Serotonin Levels: Measured in brain regions like the prefrontal cortex and striatum using techniques such as microdialysis or HPLC.

  • Receptor Occupancy Studies: To determine the extent to which this compound binds to its target receptor in vivo.

Diagrams and Workflows

Visual representations of pathways and procedures are crucial for clarity.

G cluster_0 Preclinical Workflow for this compound Model Induction Model Induction Baseline Behavioral Testing Baseline Behavioral Testing Model Induction->Baseline Behavioral Testing Chronic Dosing (this compound or Vehicle) Chronic Dosing (this compound or Vehicle) Baseline Behavioral Testing->Chronic Dosing (this compound or Vehicle) Mid-treatment Behavioral Testing Mid-treatment Behavioral Testing Chronic Dosing (this compound or Vehicle)->Mid-treatment Behavioral Testing Final Behavioral Testing Final Behavioral Testing Mid-treatment Behavioral Testing->Final Behavioral Testing Tissue Collection & Neurochemical Analysis Tissue Collection & Neurochemical Analysis Final Behavioral Testing->Tissue Collection & Neurochemical Analysis

Caption: A generalized experimental workflow for evaluating a novel compound in a rat model of schizophrenia.

G cluster_1 Hypothesized Signaling Pathway This compound This compound Target Receptor Target Receptor This compound->Target Receptor Downstream Signaling Cascade Downstream Signaling Cascade Target Receptor->Downstream Signaling Cascade Modulation of Neurotransmitter Release Modulation of Neurotransmitter Release Downstream Signaling Cascade->Modulation of Neurotransmitter Release Therapeutic Effect Therapeutic Effect Modulation of Neurotransmitter Release->Therapeutic Effect

Caption: A hypothetical signaling pathway for a therapeutic agent in schizophrenia.

Should information regarding this compound become available in the public domain, this document can be updated with specific and accurate data.

Application Notes and Protocols: DSR-141562 Solution Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DSR-141562 is a novel, orally active, and selective brain-penetrant phosphodiesterase 1 (PDE1) inhibitor.[1][2] It demonstrates preferential selectivity for the human PDE1B isoform, which is predominantly expressed in the brain.[1][3][4] this compound is under investigation for its therapeutic potential in treating positive symptoms, negative symptoms, and cognitive impairments associated with schizophrenia.[1][3][4] A significant challenge in the preclinical evaluation of this compound is its poor aqueous solubility, necessitating the use of specific formulation strategies to ensure accurate and consistent dosing for in vivo studies.[1][5]

This document provides detailed protocols for preparing this compound solutions and suspensions for various routes of administration, including oral (PO), intraperitoneal (IP), and intravenous (IV). The strategies outlined below utilize common and effective formulation techniques such as co-solvents, cyclodextrin (B1172386) complexation, and lipid-based vehicles to achieve the desired concentration and stability.[6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is critical for selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₁₉H₂₅F₃N₄O₃[1]
Molecular Weight 414.42 g/mol [1]
CAS Number 2007975-22-4[1]
Appearance White to off-white solid[1]
In Vitro Solubility DMSO: ≥ 25 mg/mL (60.33 mM)[1]
Powder Storage 3 years at -20°C; 2 years at 4°C[1]
In Solvent Storage 6 months at -80°C; 1 month at -20°C[1]

Recommended Formulations for In Vivo Studies

Several vehicle compositions have been shown to effectively solubilize this compound to at least 2.5 mg/mL.[1] The choice of formulation depends on the intended route of administration and the specific requirements of the preclinical study.[5][8]

Formulation TypeVehicle CompositionAchieved SolubilityRecommended Route
Co-solvent Solution 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLPO, IP
Cyclodextrin Solution 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLPO, IP, IV
Lipid Suspension 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLPO

Data sourced from MedchemExpress.[1]

Workflow for Vehicle Selection

The selection of an appropriate vehicle is a critical step in designing in vivo experiments for poorly soluble compounds. The following workflow provides a decision-making framework for formulating this compound.

G cluster_0 Formulation Decision Workflow for this compound start Start: Define Study Requirements (Dose, Route, PK Profile) route Select Route of Administration start->route oral Oral (PO) route->oral PO parenteral Parenteral (IP, IV) route->parenteral IP / IV oral_choice Solution or Suspension? oral->oral_choice parenteral_choice Requires Sterile, Isotonic Solution? parenteral->parenteral_choice solution Solution (Rapid Absorption) oral_choice->solution Solution suspension Suspension (High Dose, Sustained Release) oral_choice->suspension Suspension cosolvent_oral Co-solvent System (e.g., DMSO/PEG300/Tween-80) solution->cosolvent_oral lipid Lipid Vehicle (e.g., Corn Oil) suspension->lipid end Final Formulation Ready for Dosing cosolvent_oral->end lipid->end iv_safe Yes (IV Route) parenteral_choice->iv_safe Yes ip_tolerant Less Stringent (IP Route) parenteral_choice->ip_tolerant No cyclodextrin Cyclodextrin Vehicle (e.g., SBE-β-CD) - Enhances solubility - Generally well-tolerated IV iv_safe->cyclodextrin ip_tolerant->cyclodextrin cosolvent_ip Co-solvent System (e.g., DMSO/PEG300/Tween-80) - Check for tolerability ip_tolerant->cosolvent_ip cyclodextrin->end cosolvent_ip->end

Workflow for selecting a suitable formulation for this compound.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound formulations. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Co-solvent Solution for Oral (PO) or Intraperitoneal (IP) Administration

This protocol utilizes a co-solvent system to solubilize this compound in an aqueous vehicle.[9][10] This type of formulation is suitable for studies requiring the compound to be in a dissolved state for absorption.[11]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer and/or sonicator

Procedure (to prepare 10 mL of a 2.5 mg/mL solution):

  • Weigh Compound: Accurately weigh 25 mg of this compound powder and place it into a 15 mL sterile conical tube.

  • Add DMSO: Add 1.0 mL of DMSO to the tube.

  • Initial Dissolution: Vortex the mixture vigorously until the this compound powder is completely dissolved. Gentle warming (to 37-60°C) or brief sonication can be used to aid dissolution if necessary.[1] Ensure the solution is clear before proceeding.

  • Add PEG300: Add 4.0 mL of PEG300 to the solution and vortex thoroughly to ensure a homogenous mixture.

  • Add Tween-80: Add 0.5 mL of Tween-80 and vortex again until the solution is uniform.

  • Final Dilution: Slowly add 4.5 mL of sterile saline to the mixture while vortexing. Add the saline dropwise or in small aliquots to prevent precipitation of the compound.

  • Final Inspection: The final solution should be clear and free of any visible precipitate. If precipitation occurs, the formulation may need to be adjusted or prepared fresh before each use.

Protocol 2: Cyclodextrin-Based Solution for IV, IP, or PO Administration

This method uses a Captisol® (SBE-β-CD, sulfobutylether beta-cyclodextrin) solution to form an inclusion complex with this compound, significantly enhancing its aqueous solubility.[12][13][14] Cyclodextrin formulations are generally well-tolerated and are often preferred for intravenous administration.[7][15]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • SBE-β-CD (e.g., Captisol®)

  • Sterile Saline (0.9% NaCl) or Sterile Water for Injection

  • Sterile conical tubes and/or glass vials

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and sterile tips

  • Sterile filter (0.22 µm) for IV administration

Procedure (to prepare 10 mL of a 2.5 mg/mL solution):

  • Prepare Cyclodextrin Vehicle: First, prepare the 20% SBE-β-CD vehicle. Weigh 2.0 g of SBE-β-CD powder and dissolve it in 10 mL of sterile saline (final volume will be slightly more than 10 mL, or q.s. to 10 mL for exact concentration). Stir until fully dissolved.

  • Weigh Compound: Accurately weigh 25 mg of this compound powder and place it into a sterile glass vial or conical tube.

  • Add DMSO: Add 1.0 mL of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved.

  • Add Cyclodextrin Vehicle: Add 9.0 mL of the prepared 20% SBE-β-CD in saline solution to the DMSO concentrate.

  • Mix Thoroughly: Cap the vial and mix vigorously. A vortex mixer or magnetic stirrer can be used for several minutes to ensure complete complexation and dissolution. The final solution should be clear.

  • Sterilization (for IV use): For intravenous administration, the final solution must be sterile. Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.

Protocol 3: Lipid-Based Suspension for Oral (PO) Administration

For high-dose oral studies or when a solution is not feasible, a suspension in an oil-based vehicle can be used.[8][11] This formulation is administered via oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil, USP grade

  • Sterile conical tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer and/or homogenizer

Procedure (to prepare 10 mL of a 2.5 mg/mL suspension):

  • Weigh Compound: Accurately weigh 25 mg of this compound powder and place it into a 15 mL sterile conical tube.

  • Initial Dissolution in DMSO: Add 1.0 mL of DMSO to the tube. Vortex until the powder is fully dissolved to create a concentrated stock solution.

  • Add Lipid Vehicle: Add 9.0 mL of corn oil to the DMSO solution.

  • Homogenize: Cap the tube and vortex vigorously for 2-3 minutes. For a more uniform and stable suspension, use a homogenizer. The compound will precipitate out of the DMSO and become suspended in the corn oil.

  • Dosing: This formulation is a suspension. It is essential to vortex it thoroughly immediately before each animal is dosed to ensure uniform distribution of the compound and accurate dosing.

References

Application Notes and Protocols: Behavioral Phenotyping of Animal Models Treated with DSR-141562

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1][2] As a PDE1B inhibitor, this compound modulates dopaminergic and glutamatergic signal transduction, making it a promising therapeutic candidate for neurological and psychiatric disorders.[1] Preclinical studies have demonstrated its efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[1][2]

These application notes provide detailed protocols for the behavioral phenotyping of animal models treated with this compound, based on published preclinical findings. The included methodologies and data summaries are intended to guide researchers in the evaluation of this compound and similar compounds.

Mechanism of Action: Signaling Pathway

This compound inhibits phosphodiesterase 1B (PDE1B), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP).[1][3] By inhibiting PDE1B, this compound leads to an elevation of intracellular cGMP levels.[1] This modulation of cyclic nucleotide signaling pathways is believed to underlie its therapeutic effects.[1]

Caption: this compound Mechanism of Action.

Experimental Protocols and Data

The following sections detail the behavioral assays used to evaluate the efficacy of this compound in various animal models.

Assessment of Positive Symptoms: Methamphetamine-Induced Hyperactivity

This model assesses the potential of a compound to mitigate the hyperdopaminergic state associated with psychosis.

Experimental Workflow:

cluster_workflow Workflow: Methamphetamine-Induced Hyperactivity A Acclimatize Rats to Locomotor Activity Cages B Administer this compound (Vehicle or 3-30 mg/kg, p.o.) A->B C Administer Methamphetamine (1 mg/kg, s.c.) B->C D Record Locomotor Activity for 60 minutes C->D E Analyze Total Distance Traveled D->E

Caption: Workflow for Methamphetamine-Induced Hyperactivity.

Protocol:

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: Automated locomotor activity cages equipped with infrared beams.

  • Procedure:

    • Acclimatize rats to the locomotor activity cages for 60 minutes.

    • Administer this compound orally (p.o.) at doses of 3, 10, or 30 mg/kg, or vehicle.

    • 60 minutes after this compound administration, administer methamphetamine subcutaneously (s.c.) at a dose of 1 mg/kg.

    • Immediately place the animals back into the activity cages and record locomotor activity for 60 minutes.

  • Data Analysis: The primary endpoint is the total distance traveled during the 60-minute recording period.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Outcome
Vehicle + Methamphetamine-Significant increase in locomotor activity
This compound + Methamphetamine3 - 30Potent inhibition of methamphetamine-induced locomotor hyperactivity[1][2]
This compound (alone)3 - 30Minimal effects on spontaneous locomotor activity[1]
Assessment of Negative Symptoms: Phencyclidine-Induced Social Interaction Deficits

This assay models the social withdrawal characteristic of the negative symptoms of schizophrenia.

Protocol:

  • Animals: Male ddY mice.

  • Apparatus: Open-field arena.

  • Procedure (Induction of Deficit):

    • Administer phencyclidine (PCP) at 10 mg/kg, i.p., once daily for 10 days.

    • Following a 4-day washout period, select mice showing significant social interaction deficits for the main experiment.

  • Procedure (Drug Testing):

    • Administer this compound orally (p.o.) at doses of 0.3, 1, or 3 mg/kg, or vehicle.

    • 60 minutes post-administration, place a pair of unfamiliar mice in the open-field arena.

    • Record the total time spent in social interaction (e.g., sniffing, grooming, following) over a 10-minute period.

  • Data Analysis: The primary endpoint is the total duration of social interaction.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Outcome
PCP-Treated (Vehicle)-Significant reduction in social interaction time
PCP-Treated + this compound0.3 - 3Reversal of social interaction deficits[1]
Assessment of Cognitive Deficits: Novel Object Recognition

The novel object recognition (NOR) test evaluates a rodent's ability to recognize a novel object from a familiar one, a measure of learning and memory.

Experimental Workflow:

cluster_workflow Workflow: Novel Object Recognition A Habituation to Arena B Training Phase: Two Identical Objects A->B C Administer this compound (Vehicle or 0.3-3 mg/kg, p.o.) B->C D Test Phase: One Familiar, One Novel Object C->D E Measure Exploration Time of Each Object D->E F Calculate Discrimination Index E->F

Caption: Workflow for the Novel Object Recognition Test.

Protocol:

  • Animals: Male Wistar rats with PCP-induced cognitive deficits.

  • Apparatus: Open-field arena and a set of distinct objects.

  • Procedure:

    • Habituation: Allow rats to explore the empty arena for 10 minutes on two consecutive days.

    • Training (Acquisition) Phase: Place two identical objects in the arena and allow the rat to explore for 5 minutes.

    • Drug Administration: Immediately after the training phase, administer this compound orally (p.o.) at doses of 0.3, 1, or 3 mg/kg, or vehicle.

    • Test Phase: 24 hours after the training phase, place one of the familiar objects and one novel object in the arena. Allow the rat to explore for 5 minutes.

  • Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Outcome
PCP-Treated (Vehicle)-Impaired performance (low discrimination index)
PCP-Treated + this compound0.3 - 3Reversal of novel object recognition deficits[1]
Assessment of Cognitive Function in Non-Human Primates: Object Retrieval with Detour Task

This task assesses higher-order cognitive functions such as problem-solving and inhibitory control in a primate model.

Protocol:

  • Animals: Common marmosets.

  • Apparatus: A transparent box with an opening on one side, containing a food reward.

  • Procedure:

    • Present the marmoset with the transparent box containing a visible food reward.

    • The animal must inhibit the prepotent response of reaching directly for the reward and instead detour to the opening to retrieve it.

    • Administer this compound orally (p.o.) at doses of 3 or 30 mg/kg.

    • Measure the success rate of retrieving the reward.

  • Data Analysis: The primary endpoint is the percentage of successful trials.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Outcome
Baseline-Pre-treatment performance
This compound3 and 30Improved performance in object retrieval with detour tasks[1][2]
Assessment of Extrapyramidal Side Effects: Catalepsy

This test is used to assess the potential for a compound to induce motor side effects similar to those seen with typical antipsychotics.

Protocol:

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A horizontal bar raised 10 cm from the surface.

  • Procedure:

    • Administer this compound orally (p.o.) at doses ranging from 1 to 100 mg/kg.

    • At various time points post-administration, gently place the rat's forepaws on the horizontal bar.

    • Measure the time until the rat removes both paws from the bar.

  • Data Analysis: A positive catalepsy response is typically defined as remaining in the imposed posture for a predetermined duration (e.g., >20 seconds).

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Outcome
This compound1 - 100Did not induce any signs of catalepsy[1]

Conclusion

This compound demonstrates a promising preclinical profile, with efficacy in animal models of positive, negative, and cognitive symptoms associated with schizophrenia. The behavioral phenotyping assays described in these application notes provide a robust framework for the continued investigation of this compound and other PDE1B inhibitors as potential therapeutics for psychiatric and neurological disorders. The lack of catalepsy at effective doses suggests a favorable side effect profile compared to traditional antipsychotics.

References

Application Notes and Protocols for Electrophysiological Studies of DSR-141562 on Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with high selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1] By inhibiting PDE1B, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to an accumulation of this second messenger in neuronal cells.[1] Elevated cGMP levels are known to modulate various aspects of neuronal function, including ion channel activity, synaptic plasticity, and overall excitability.[2][3][4][5] this compound is being investigated for its therapeutic potential in treating the positive, negative, and cognitive symptoms of schizophrenia by modulating dopaminergic and glutamatergic signal transduction.[1]

These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on neuronal activity using whole-cell patch-clamp and multi-electrode array (MEA) techniques. The presented data are hypothetical and based on the known downstream effects of elevated cGMP on neuronal physiology.

This compound Signaling Pathway

The primary mechanism of action for this compound is the inhibition of PDE1B, which in turn increases intracellular cGMP concentrations. This elevated cGMP can then interact with several downstream effectors to modulate neuronal activity.

DSR141562_Signaling_Pathway DSR This compound PDE1B PDE1B DSR->PDE1B Inhibition cGMP cGMP PDE1B->cGMP Degradation GTP GTP sGC sGC GTP->sGC sGC->cGMP Conversion PKG PKG cGMP->PKG Activation CNG CNG Channels cGMP->CNG Gating Phospho Protein Phosphorylation PKG->Phospho Leads to Ion_Mod Ion Channel Modulation CNG->Ion_Mod Phospho->Ion_Mod Neuronal_Activity Modulation of Neuronal Activity Ion_Mod->Neuronal_Activity

Caption: this compound inhibits PDE1B, increasing cGMP and modulating neuronal activity.

Application Note 1: Characterization of this compound Effects on Neuronal Intrinsic Properties and Synaptic Transmission using Whole-Cell Patch-Clamp Electrophysiology

Objective

To determine the effects of this compound on the intrinsic excitability, action potential firing characteristics, and synaptic transmission in individual neurons. This protocol is designed for in vitro brain slice preparations or cultured primary neurons.

Data Presentation: Expected Effects of this compound on Neuronal Properties

The following table summarizes hypothetical quantitative data based on the known effects of increased cGMP on neuronal excitability. Actual results may vary.

ParameterControlThis compound (1 µM)Expected OutcomePotential Rationale
Intrinsic Properties
Resting Membrane Potential (mV)-65.2 ± 2.1-68.5 ± 2.3HyperpolarizationActivation of K+ channels by PKG
Input Resistance (MΩ)250.7 ± 15.3210.4 ± 12.8DecreaseOpening of cGMP-gated channels
Action Potential Threshold (mV)-45.1 ± 1.5-42.8 ± 1.7DepolarizationModulation of Na+ channel inactivation
Firing Frequency (Hz at 200pA)15.6 ± 2.410.3 ± 1.9DecreaseOverall reduction in excitability
Synaptic Transmission
mEPSC Amplitude (pA)12.3 ± 1.112.1 ± 1.3No significant changePrimarily presynaptic effect expected
mEPSC Frequency (Hz)2.5 ± 0.41.8 ± 0.3DecreasecGMP-mediated reduction in presynaptic release probability
mIPSC Amplitude (pA)25.8 ± 2.930.1 ± 3.2IncreasePotentiation of GABAergic transmission
mIPSC Frequency (Hz)3.1 ± 0.53.9 ± 0.6IncreaseIncreased presynaptic GABA release
Experimental Protocol: Whole-Cell Patch-Clamp Recording

Materials:

  • Recording Rig: Upright microscope with DIC optics, micromanipulators, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

  • Brain Slices or Cultured Neurons: e.g., acute hippocampal or cortical slices (300 µm) from rodents, or primary neuronal cultures.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.

  • Internal Pipette Solution (in mM):

    • For current-clamp: 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.

    • For voltage-clamp (mEPSCs): 135 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.

  • This compound Stock Solution: 10 mM in DMSO, stored at -20°C.

  • Pharmacological Agents: Tetrodotoxin (TTX) for isolating synaptic currents, bicuculline (B1666979) and AP5/CNQX for separating inhibitory and excitatory currents.

Procedure:

  • Preparation: Prepare acute brain slices or ensure cultured neurons are at the desired day in vitro. Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

  • Pipette Pulling: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.

  • Neuron Targeting: Under visual guidance, approach a healthy-looking neuron with the patch pipette while applying positive pressure.

  • Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a Gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Baseline Recording (Current-Clamp):

    • Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes.

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA, 500 ms (B15284909) duration) to determine input resistance, action potential threshold, and firing frequency.

  • Baseline Recording (Voltage-Clamp):

    • Switch to voltage-clamp mode (holding potential -70 mV).

    • To record miniature excitatory postsynaptic currents (mEPSCs), add TTX (1 µM) and bicuculline (10 µM) to the aCSF.

    • To record miniature inhibitory postsynaptic currents (mIPSCs), add TTX (1 µM) and AP5/CNQX (50 µM/10 µM) to the aCSF.

    • Record baseline synaptic activity for 5-10 minutes.

  • This compound Application:

    • Add this compound to the perfusion aCSF to achieve the desired final concentration (e.g., 0.1 - 10 µM).

    • Allow the drug to perfuse for at least 10 minutes before recording.

  • Post-Drug Recording: Repeat the current-clamp and voltage-clamp recording protocols to assess the effects of this compound.

  • Washout: If possible, perfuse with drug-free aCSF for 20-30 minutes and repeat recordings to check for reversibility.

  • Data Analysis: Analyze recorded traces to quantify the parameters listed in the data table. Use appropriate statistical tests to determine significance.

Experimental Workflow

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Prep Prepare Brain Slice or Neuronal Culture Target Target Neuron & Establish Giga-seal Prep->Target WCC Achieve Whole-Cell Configuration Target->WCC Baseline Record Baseline Activity (Current & Voltage Clamp) WCC->Baseline DrugApp Bath Apply this compound Baseline->DrugApp PostDrug Record Post-Drug Activity DrugApp->PostDrug Washout Washout & Record Recovery PostDrug->Washout Analysis Analyze Electrophysiological Parameters Washout->Analysis

Caption: Workflow for whole-cell patch-clamp analysis of this compound effects.

Application Note 2: Assessment of this compound Effects on Neuronal Network Activity using Multi-Electrode Arrays (MEAs)

Objective

To evaluate the impact of this compound on spontaneous network activity, including spike rates, burst characteristics, and network synchrony in cultured neuronal populations.

Data Presentation: Expected Effects of this compound on Network Activity

The following table summarizes hypothetical quantitative data. Actual results may vary.

ParameterControlThis compound (1 µM)Expected OutcomePotential Rationale
Mean Firing Rate (Hz)0.8 ± 0.20.5 ± 0.1DecreaseReduced overall network excitability
Burst Frequency (bursts/min)5.1 ± 1.13.2 ± 0.8DecreaseReduced propensity for synchronized firing
Spikes per Burst12.4 ± 2.59.8 ± 2.1DecreaseAttenuation of burst intensity
Network Synchrony Index0.6 ± 0.10.4 ± 0.08DecreaseDesynchronization of network firing patterns
Experimental Protocol: Multi-Electrode Array Recording

Materials:

  • MEA System: MEA recording hardware and software (e.g., Axion Maestro, Multi Channel Systems).

  • MEA Plates: e.g., 48-well or 96-well MEA plates with integrated electrodes.

  • Primary Neurons: e.g., cortical or hippocampal neurons cultured directly on the MEA plates.

  • Cell Culture Medium: Appropriate medium for maintaining healthy neuronal cultures.

  • This compound Stock Solution: 10 mM in DMSO.

Procedure:

  • Cell Plating: Plate primary neurons onto MEA plates according to established protocols and allow them to mature for a sufficient period (e.g., 14-21 days in vitro) to form active networks.

  • Baseline Recording:

    • Place the MEA plate into the recording system and allow it to acclimate for 10-15 minutes.

    • Record baseline spontaneous network activity for at least 20 minutes. Key parameters to capture include spike times, burst events, and network-wide synchronous bursts.

  • This compound Application:

    • Prepare a working solution of this compound in pre-warmed culture medium.

    • Carefully remove a portion of the medium from each well and replace it with the medium containing this compound to achieve the final desired concentration.

  • Post-Drug Recording:

    • Return the MEA plate to the recording system.

    • Record network activity at several time points post-drug application (e.g., 30, 60, and 120 minutes) to assess both acute and prolonged effects.

  • Data Analysis:

    • Use the MEA software's analysis tools to detect spikes and define bursts.

    • Calculate parameters such as mean firing rate, burst frequency, spikes per burst, and network synchrony index for both baseline and post-drug conditions.

    • Normalize the post-drug data to the baseline for each well to account for inter-well variability.

    • Perform statistical analysis to compare control and this compound treated wells.

Experimental Workflow

MEA_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Culture Culture Neurons on MEA Plates (14-21 DIV) Acclimate Acclimate MEA Plate in Recording System Culture->Acclimate Baseline Record Baseline Spontaneous Activity (20 min) Acclimate->Baseline DrugApp Apply this compound to Wells Baseline->DrugApp PostDrug Record Post-Drug Activity (Multiple Time Points) DrugApp->PostDrug Analysis Analyze Network Parameters (Firing Rate, Bursts, Synchrony) PostDrug->Analysis

Caption: Workflow for MEA analysis of this compound on network activity.

References

Application Notes and Protocols: DSR-141562 in Phencyclidine (PCP)-Induced Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments. The N-methyl-D-aspartate (NMDA) receptor antagonist phencyclidine (PCP) is widely used in preclinical research to induce a state in rodents that mimics many of the behavioral and neurochemical abnormalities observed in schizophrenia[1][2][3]. This model is instrumental in the evaluation of novel therapeutic candidates.

DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain[4]. By inhibiting PDE1B, this compound prevents the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in modulating dopaminergic and glutamatergic signaling pathways believed to be dysregulated in schizophrenia[4]. Preclinical studies have demonstrated the potential of this compound to ameliorate positive, negative, and cognitive symptoms in animal models of schizophrenia[4][5].

These application notes provide a comprehensive overview of the use of this compound in PCP-induced schizophrenia models, including detailed experimental protocols, quantitative data summaries, and visualizations of the proposed signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in reversing PCP-induced deficits in rodent models.

Table 1: Effect of this compound on PCP-Induced Social Interaction Deficits in Mice

Treatment GroupDose (mg/kg)Social Interaction Time (seconds)% Reversal of PCP-Induced Deficit
Vehicle + Vehicle-150 ± 10-
PCP + Vehicle-80 ± 80%
PCP + this compound0.3105 ± 935.7%
PCP + this compound1125 ± 1164.3%
PCP + this compound3140 ± 1285.7%

Data are presented as mean ± SEM. Data is illustrative based on findings reported in[4][5].

Table 2: Effect of this compound on PCP-Induced Novel Object Recognition Deficits in Rats

Treatment GroupDose (mg/kg)Discrimination Index% Reversal of PCP-Induced Deficit
Vehicle + Vehicle-0.65 ± 0.05-
PCP + Vehicle-0.30 ± 0.040%
PCP + this compound0.30.45 ± 0.0542.9%
PCP + this compound10.55 ± 0.0671.4%
PCP + this compound30.62 ± 0.0591.4%

Data are presented as mean ± SEM. The discrimination index is calculated as (time exploring novel object - time exploring familiar object) / total exploration time. Data is illustrative based on findings reported in[4][5].

Signaling Pathway

The proposed mechanism of action for this compound in the context of schizophrenia involves the modulation of glutamatergic and dopaminergic signaling through the inhibition of PDE1B and the subsequent increase in cGMP levels.

DSR141562_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Dopamine_D1_Receptor Dopamine D1 Receptor Soluble_Guanylate_Cyclase Soluble Guanylate Cyclase (sGC) Dopamine_D1_Receptor->Soluble_Guanylate_Cyclase Stimulates cGMP cGMP Soluble_Guanylate_Cyclase->cGMP Converts GTP GTP PDE1B PDE1B cGMP->PDE1B Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP PDE1B->5_GMP Downstream_Signaling Downstream Signaling (e.g., CREB, Synaptic Plasticity) PKG->Downstream_Signaling Modulates DSR_141562 This compound DSR_141562->PDE1B Inhibits

Caption: Proposed signaling pathway of this compound in neurons.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a PCP-induced schizophrenia model.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) PCP_Induction PCP-Induced Schizophrenia Model Induction (e.g., repeated PCP administration) Animal_Acclimation->PCP_Induction Drug_Administration This compound or Vehicle Administration PCP_Induction->Drug_Administration Behavioral_Testing Behavioral Testing (Social Interaction, Novel Object Recognition) Drug_Administration->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., cGMP level measurement) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow.

Experimental Protocols

1. Phencyclidine (PCP)-Induced Schizophrenia Model in Rodents

This protocol describes the sub-chronic administration of PCP to induce behavioral deficits relevant to schizophrenia.

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals should be group-housed and allowed to acclimate for at least one week before the start of the experiment.

  • PCP Solution Preparation: Dissolve phencyclidine hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 2 mg/mL or 5 mg/mL).

  • Induction Regimen:

    • Administer PCP (e.g., 2-5 mg/kg for rats, 5-10 mg/kg for mice, intraperitoneally) or vehicle (0.9% saline) once daily for 7 consecutive days.

    • This is followed by a washout period of 7 days to ensure that the behavioral tests are not influenced by the acute effects of the drug[6].

  • Confirmation of Model: The successful induction of the model can be confirmed by observing deficits in behavioral tests such as the social interaction test and the novel object recognition test in the PCP-treated group compared to the vehicle-treated group.

2. Social Interaction Test

This test assesses social withdrawal, a negative symptom of schizophrenia. The three-chamber social interaction test is a common paradigm.

  • Apparatus: A three-chambered box with openings between the chambers. The side chambers contain wire cages.

  • Procedure:

    • Habituation: Place the test animal in the central chamber and allow it to explore all three empty chambers for 10 minutes.

    • Sociability Phase: Place an unfamiliar "stranger" mouse/rat in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the test animal back in the central chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage.

    • Social Novelty Phase: Keep the now "familiar" animal in its cage. Place a new, "novel" stranger animal in the previously empty cage. Place the test animal back in the central chamber and allow it to explore for 10 minutes. Record the time spent interacting with the familiar versus the novel animal.

  • Data Analysis: Healthy animals typically spend more time with the stranger animal than the empty cage (sociability) and more time with the novel stranger than the familiar one (social novelty). PCP-treated animals often show reduced time in these interactions.

3. Novel Object Recognition (NOR) Test

This test evaluates cognitive deficits, specifically recognition memory.

  • Apparatus: An open-field arena. A set of different objects that are of similar size but different shapes and textures.

  • Procedure:

    • Habituation: Allow the animal to explore the empty open-field arena for 10 minutes on two consecutive days.

    • Familiarization/Training Phase: Place two identical objects in the arena. Place the animal in the arena and allow it to explore for 10 minutes.

    • Test Phase: After a retention interval (e.g., 1 to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for 5-10 minutes.

  • Data Analysis: Record the time spent exploring each object (sniffing, touching). Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower discrimination index in the PCP-treated group indicates a cognitive deficit.

4. Measurement of cGMP Levels in Brain Tissue

This protocol outlines a general method for quantifying cGMP levels in brain tissue, a key biomarker for this compound activity[4].

  • Tissue Collection and Preparation:

    • Following behavioral testing, euthanize the animals and rapidly dissect the brain region of interest (e.g., prefrontal cortex, striatum, hippocampus).

    • Immediately freeze the tissue in liquid nitrogen and store it at -80°C until analysis.

    • Homogenize the frozen tissue in an appropriate buffer (e.g., 0.1 M HCl or a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation).

    • Centrifuge the homogenate and collect the supernatant.

  • cGMP Quantification:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use a commercially available cGMP ELISA kit. These kits are based on the competitive binding between cGMP in the sample and a labeled cGMP conjugate for a limited number of antibody binding sites. The amount of labeled cGMP bound is inversely proportional to the amount of cGMP in the sample.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity. It involves the separation of cGMP from other molecules in the sample by liquid chromatography, followed by its detection and quantification by mass spectrometry.

  • Data Analysis: Normalize cGMP levels to the total protein concentration of the tissue homogenate. Compare cGMP levels between treatment groups. An increase in cGMP levels is expected in the this compound-treated groups[4].

Conclusion

The PCP-induced schizophrenia model in rodents is a valuable tool for the preclinical evaluation of novel antipsychotic drugs. This compound, a selective PDE1B inhibitor, has demonstrated promising efficacy in reversing behavioral deficits relevant to the negative and cognitive symptoms of schizophrenia in this model. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other PDE1 inhibitors for the treatment of schizophrenia. Careful adherence to standardized protocols is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

DSR-141562: A Guide to Stability, Storage, and Handling for Optimal Research Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of DSR-141562, a potent and selective phosphodiesterase 1 (PDE1) inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.

Storage Conditions Summary

Proper storage of this compound is critical to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationSource
Solid Powder -20°C12 Months[1]
4°C6 Months[1]
Stock Solution -80°C6 Months[1][2]
-20°C1 Month[2] - 6 Months[1][1][2]

Note on Stock Solution Storage: There is a discrepancy in the recommended storage duration at -20°C between suppliers. It is advisable to follow the more conservative recommendation of 1 month to ensure optimal activity, or to perform internal stability tests for longer storage periods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound, with a solubility of at least 10 mM.[1] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2] If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[2]

Q2: How should I handle the compound upon receipt?

A2: Upon receipt, store the solid this compound at -20°C for long-term storage. For shorter-term use, storage at 4°C is acceptable for up to six months.[1]

Q3: My experimental results are inconsistent. Could this be related to compound stability?

A3: Yes, inconsistent results can be a sign of compound degradation. Ensure that you are adhering to the recommended storage conditions and using solutions within their recommended stability period. Avoid repeated freeze-thaw cycles of stock solutions. If you suspect degradation, it is recommended to use a fresh vial of the compound.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

TroubleshootingGuide start Start: Inconsistent or Unexpected Experimental Results check_storage Verify Storage Conditions | {Temperature | Duration | Light Exposure} start->check_storage check_solution Examine Stock Solution | {Precipitate Present? | Age of Solution | Freeze-Thaw Cycles} check_storage->check_solution Correct improper_storage Issue: Improper Storage | Action: Discard old compound. Use a fresh vial and adhere to recommended storage. check_storage->improper_storage Incorrect degraded_solution Issue: Potential Solution Degradation | Action: Prepare fresh stock solution. Avoid repeated freeze-thaw cycles. check_solution->degraded_solution Issue Identified experimental_issue If issues persist, investigate other experimental variables. check_solution->experimental_issue No Issue Identified

Troubleshooting workflow for this compound.

Experimental Protocols

While specific, detailed protocols for stability-indicating assays of this compound are not publicly available, a general approach to assess the stability and purity would involve High-Performance Liquid Chromatography (HPLC).

General HPLC Method for Purity Assessment:

  • Column: A C18 reverse-phase column is a common starting point for compounds of this nature.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength determined by the absorbance maximum of this compound.

  • Procedure:

    • Prepare a fresh standard solution of this compound of known concentration.

    • Inject the standard to determine the retention time and peak area.

    • Inject the test sample (e.g., an aged stock solution).

    • Compare the chromatograms. The appearance of new peaks or a decrease in the main peak area of this compound in the test sample relative to the standard would indicate degradation.

Signaling Pathway

This compound is a phosphodiesterase 1 (PDE1) inhibitor. By inhibiting PDE1, particularly the PDE1B isoform which is predominantly expressed in the brain, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[3] This leads to an elevation of cGMP levels in key brain regions like the striatum and frontal cortex, which is believed to modulate dopaminergic and glutamatergic signaling pathways.[3] This mechanism of action is relevant to its potential therapeutic effects in schizophrenia.[3][4]

Mechanism of action of this compound.

References

Interpreting unexpected results in DSR-141562 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSR-141562. The information is designed to help interpret unexpected results and optimize experimental outcomes.

Troubleshooting Guide

Unexpected or inconsistent results can be a common challenge in experimental research. This section provides a guide to troubleshoot potential issues that may arise when using this compound.

Issue 1: Weaker than Expected or No Inhibitory Effect

Potential CauseRecommended Solution
Compound Degradation This compound may have degraded due to improper storage, multiple freeze-thaw cycles, or exposure to light. It is recommended to store the compound at -20°C for up to one month in solvent or at -80°C for up to six months.[1] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Inaccurate Concentration The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[1][2]
Suboptimal Assay Conditions Experimental conditions such as pH, temperature, and cofactor concentrations may not be optimal for PDE1 activity or this compound inhibition. Ensure the presence of Ca2+/Calmodulin, as PDE1 is a calcium and calmodulin-dependent phosphodiesterase.[3]
Low PDE1 Expression The cell line or tissue model may have low or no expression of the target PDE1 isoforms (PDE1A, PDE1B, PDE1C). Verify PDE1 expression using methods like RT-PCR or Western blotting.
High Substrate Concentration The concentration of cAMP or cGMP in the assay may be too high, leading to competition with the inhibitor. Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration at or below the Km value for inhibition assays.[3]

Issue 2: High Variability Between Experimental Replicates

Potential CauseRecommended Solution
Inconsistent Pipetting Inaccurate or inconsistent pipetting can lead to significant variability. Ensure proper calibration and use of pipettes, especially when working with small volumes. Consider serial dilutions to work with larger, more accurate volumes.[4]
Edge Effects in Multi-Well Plates The outer wells of multi-well plates are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells or fill them with sterile media or PBS to create a humidity barrier.[4]
Cell Seeding Density Inconsistent cell seeding density across wells can lead to variability in cell-based assays. Ensure a homogenous cell suspension and use a multichannel pipette for seeding to minimize well-to-well variation.[4]

Issue 3: Unexpected Off-Target Effects or Cellular Toxicity

Potential CauseRecommended Solution
High Compound Concentration At higher concentrations, this compound may lose its selectivity and inhibit other PDEs or cellular targets.[2][3] Use the lowest effective concentration to maintain selectivity for PDE1. Perform dose-response experiments to determine the optimal concentration.
Vehicle Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular toxicity.[2] Include a vehicle-only control in your experiments to assess the effect of the solvent. Ensure the final solvent concentration is non-toxic (typically <0.5%).[4]
Cell Line Sensitivity The chosen cell line may be particularly sensitive to PDE1 inhibition or the compound itself. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of both this compound and the vehicle.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a family of enzymes that hydrolyze the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][5] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This enhances signaling pathways mediated by these second messengers.[2][5] this compound shows preferential selectivity for the PDE1B isoform.

Q2: What are the reported IC50 values for this compound?

A2: this compound has the following reported IC50 values for human PDE1 isoforms:

  • PDE1A: 97.6 nM

  • PDE1B: 43.9 nM

  • PDE1C: 431.8 nM

Q3: How should I prepare and store this compound solutions?

A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). To maintain compound integrity, it is crucial to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1][2] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots.[1]

Q4: What are appropriate positive and negative controls for my experiments?

A4:

  • Positive Controls: A well-characterized, non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) or a more selective PDE1 inhibitor such as Vinpocetine can be used as a positive control to confirm assay performance.[4]

  • Negative Controls: The vehicle used to dissolve this compound (e.g., DMSO) should be used as a negative control at the same final concentration as in the experimental conditions.[2][4] Additionally, using a structurally similar but inactive molecule, if available, can help confirm that the observed effects are due to the specific activity of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

PDE IsoformIC50 (nM)
Human PDE1A97.6
Human PDE1B43.9
Human PDE1C431.8

Table 2: Preclinical In Vivo Efficacy of this compound

Animal ModelDosingObserved EffectReference
Rat3-30 mg/kg (oral)Potent inhibition of methamphetamine-induced locomotor hyperactivity.[6][7]
Mouse0.3-3 mg/kg (oral)Reversed social interaction deficits induced by phencyclidine.[6][7]
Rat0.3-3 mg/kg (oral)Reversed novel object recognition deficits induced by phencyclidine.[6][7]
Common Marmoset3 and 30 mg/kg (oral)Improved performance in object retrieval with detour tasks.[6][7]
Monkey30 and 100 mg/kg (oral)Potently elevated cGMP concentration in cerebrospinal fluid.[6][7]

Experimental Protocols

Protocol 1: In Vitro PDE1 Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of this compound.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

    • Reconstitute purified recombinant human PDE1A, PDE1B, or PDE1C enzyme in assay buffer.

    • Prepare serial dilutions of this compound in DMSO.

    • Prepare the substrate solution (e.g., [3H]-cAMP or [3H]-cGMP).

  • Assay Procedure:

    • Add the assay buffer, this compound solution (or DMSO for control), and enzyme solution to a 96-well plate.

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Measure the signal (e.g., radioactivity) using a suitable instrument.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Measurement of Intracellular cGMP/cAMP Levels

This protocol outlines a general procedure for measuring changes in intracellular cyclic nucleotide levels in response to this compound.

  • Cell Culture: Plate cells in a 96-well plate and grow to the desired confluency.

  • Pre-treatment: Wash cells once with serum-free medium. Pre-incubate cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes.

  • Stimulation: Add a stimulating agent to induce cAMP or cGMP production (e.g., forskolin (B1673556) for cAMP, or a nitric oxide donor for cGMP). Incubate for the optimal stimulation time.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercially available immunoassay kit.

  • Detection: Measure the cAMP or cGMP concentration in the cell lysates according to the kit manufacturer's protocol (e.g., ELISA, TR-FRET).

  • Data Analysis: Analyze the data to determine the effect of this compound on intracellular cyclic nucleotide levels.

Mandatory Visualizations

PDE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor AC_GC Adenylyl Cyclase / Guanylyl Cyclase Receptor->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP    ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE1 PDE1 cAMP_cGMP->PDE1 PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG AMP_GMP AMP / GMP PDE1->AMP_GMP Downstream_Effectors Downstream Effectors PKA_PKG->Downstream_Effectors Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response DSR_141562 This compound DSR_141562->PDE1 Inhibition

Caption: PDE1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (this compound, Buffers, Cells) Serial_Dilution Perform Serial Dilutions of this compound Prepare_Reagents->Serial_Dilution Add_Compound Add this compound and Controls Serial_Dilution->Add_Compound Plate_Cells Plate Cells Plate_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Substrate_Stimulant Add Substrate / Stimulant Incubate->Add_Substrate_Stimulant Stop_Reaction Stop Reaction / Lyse Cells Add_Substrate_Stimulant->Stop_Reaction Measure_Signal Measure Signal Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 / EC50 Calculate_Inhibition->Determine_IC50

Caption: General Experimental Workflow for In Vitro Assays with this compound.

Troubleshooting_Logic Unexpected_Result Unexpected Result Observed Check_Compound Check Compound Integrity (Storage, Fresh Aliquot) Unexpected_Result->Check_Compound Review_Protocol Review Experimental Protocol (Concentrations, Timings) Unexpected_Result->Review_Protocol Verify_Model Verify Experimental Model (Cell Line, Enzyme Activity) Unexpected_Result->Verify_Model Assess_Controls Assess Controls (Positive, Negative, Vehicle) Unexpected_Result->Assess_Controls Data_Analysis Re-evaluate Data Analysis Check_Compound->Data_Analysis Review_Protocol->Data_Analysis Verify_Model->Data_Analysis Assess_Controls->Data_Analysis Consult_Literature Consult Literature for Similar Compounds Data_Analysis->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: Logical Troubleshooting Flow for this compound Experiments.

References

Validation & Comparative

DSR-141562 Outshines Typical Antipsychotics in Preclinical Models of Schizophrenia, Demonstrating Broader Efficacy and a Superior Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that DSR-141562, a novel phosphodiesterase 1 (PDE1) inhibitor, demonstrates a superior efficacy and safety profile compared to typical antipsychotics in animal models relevant to schizophrenia. The findings, compiled for researchers, scientists, and drug development professionals, indicate that this compound not only addresses the positive symptoms of schizophrenia with comparable or greater potency than typical antipsychotics like haloperidol (B65202) and chlorpromazine (B137089) but also shows significant effects on the negative and cognitive symptoms, which are largely unaddressed by current standard therapies. A key differentiating factor is the apparent lack of extrapyramidal side effects, such as catalepsy, with this compound, a common and debilitating issue with typical antipsychotics.

This compound's unique mechanism of action, which involves the inhibition of PDE1B and subsequent enhancement of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways, offers a promising alternative to the dopamine (B1211576) D2 receptor antagonism that characterizes typical antipsychotics. This novel approach appears to provide a broader therapeutic window and a more favorable side-effect profile.

Comparative Efficacy in Animal Models

To provide a clear comparison, the following tables summarize the quantitative data from key preclinical studies.

Table 1: Methamphetamine-Induced Hyperactivity (Model for Positive Symptoms)

CompoundDose Range (mg/kg)Route of AdministrationAnimal ModelOutcome
This compound 3 - 30OralRatPotently inhibited methamphetamine-induced locomotor hyperactivity[1]
Haloperidol 0.05Not SpecifiedRatSignificantly reduced amphetamine-induced hyperactivity[2][3]

Table 2: Catalepsy Test (Model for Extrapyramidal Side Effects)

CompoundDose Range (mg/kg)Route of AdministrationAnimal ModelOutcome
This compound 1 - 100OralRatDid not induce any signs of catalepsy[1]
Chlorpromazine 1, 3, 10IntraperitonealRatInduced catalepsy[4][5][6]

Table 3: Phencyclidine (PCP)-Induced Social Interaction Deficit (Model for Negative Symptoms)

CompoundDose (mg/kg)Route of AdministrationAnimal ModelOutcome
This compound 0.3 - 3OralMouseReversed social interaction deficits induced by repeated PCP treatment[1]

Table 4: Phencyclidine (PCP)-Induced Novel Object Recognition Deficit (Model for Cognitive Symptoms)

CompoundDose (mg/kg)Route of AdministrationAnimal ModelOutcome
This compound 0.3 - 3OralRatReversed novel object recognition deficits induced by repeated PCP treatment[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Methamphetamine-Induced Hyperactivity

This model assesses the potential of a compound to mitigate the hyperlocomotor activity induced by a psychostimulant, which is considered a model for the positive symptoms of schizophrenia.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are habituated to the testing environment (e.g., open-field arena).

    • This compound (3-30 mg/kg, p.o.) or a typical antipsychotic (e.g., haloperidol, 0.05 mg/kg) or vehicle is administered at a specified time before the test.[1][2][3]

    • Methamphetamine (e.g., 0.5 mg/kg) is administered to induce hyperactivity.[2][3]

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 90 minutes) using an automated activity monitoring system.[2][3]

  • Endpoint: A significant reduction in methamphetamine-induced locomotor activity compared to the vehicle-treated group indicates antipsychotic-like efficacy.

Catalepsy Test

This test evaluates the propensity of a drug to induce extrapyramidal side effects, specifically catalepsy, which is characterized by a failure to correct an externally imposed posture.

  • Animals: Male Wistar rats.

  • Procedure:

    • This compound (1-100 mg/kg, p.o.) or a typical antipsychotic (e.g., chlorpromazine, 1, 3, or 10 mg/kg, i.p.) or vehicle is administered.[1][4][5][6]

    • At various time points after drug administration, the rat's forepaws are gently placed on an elevated horizontal bar.

    • The latency to remove both forepaws from the bar is measured, with a pre-defined cut-off time.

  • Endpoint: A significantly increased latency to move from the imposed posture compared to the vehicle-treated group is indicative of catalepsy.

Phencyclidine (PCP)-Induced Social Interaction Deficit

This model assesses the ability of a compound to reverse social withdrawal, a core negative symptom of schizophrenia, induced by the NMDA receptor antagonist PCP.

  • Animals: Male mice.

  • Procedure:

    • Mice are repeatedly treated with PCP (e.g., 10 mg/kg, s.c.) or saline for a specified duration to induce a social interaction deficit.

    • Following a washout period, this compound (0.3-3 mg/kg, p.o.) or vehicle is administered.[1]

    • Pairs of unfamiliar mice (one treated with PCP and the other a saline-treated control) are placed in a novel arena, and their social interaction time (e.g., sniffing, following, grooming) is recorded for a set period.

  • Endpoint: A significant increase in social interaction time in the this compound-treated group compared to the vehicle-treated PCP group indicates efficacy against negative-like symptoms.

Phencyclidine (PCP)-Induced Novel Object Recognition (NOR) Deficit

The NOR test is used to evaluate cognitive deficits, particularly in recognition memory, which are prominent in schizophrenia.

  • Animals: Male rats.

  • Procedure:

    • Rats are repeatedly treated with PCP (e.g., 5 mg/kg, i.p., twice daily for 7 days) or saline to induce cognitive impairment.[1]

    • Following a washout period, the animals undergo a familiarization trial where they are allowed to explore two identical objects in an open field.

    • After a retention interval, one of the objects is replaced with a novel object, and the rats are returned to the arena for a test trial.

    • This compound (0.3-3 mg/kg, p.o.) or vehicle is administered before the familiarization or test trial.[1]

  • Endpoint: The time spent exploring the novel object versus the familiar object is measured. A significant preference for the novel object (discrimination index) in the this compound-treated group, similar to that of control animals, indicates a reversal of the cognitive deficit.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental processes, the following diagrams have been generated.

DSR141562_Signaling_Pathway cluster_0 This compound Action cluster_1 Cyclic Nucleotide Regulation cluster_2 Downstream Effects This compound This compound PDE1B PDE1B This compound->PDE1B Inhibits 5'-GMP 5'-GMP PDE1B->5'-GMP Hydrolyzes cGMP to 5'-AMP 5'-AMP PDE1B->5'-AMP Hydrolyzes cAMP to Increased cGMP Increased cGMP Increased cAMP Increased cAMP cGMP cGMP cAMP cAMP PKG Activation PKG Activation Increased cGMP->PKG Activation PKA Activation PKA Activation Increased cAMP->PKA Activation Therapeutic Effects Therapeutic Effects PKG Activation->Therapeutic Effects PKA Activation->Therapeutic Effects Typical_Antipsychotic_Signaling_Pathway cluster_0 Typical Antipsychotic Action cluster_2 Downstream Effects Typical Antipsychotic Typical Antipsychotic Dopamine D2 Receptor Dopamine D2 Receptor Typical Antipsychotic->Dopamine D2 Receptor Blocks Decreased Dopaminergic\nNeurotransmission Decreased Dopaminergic Neurotransmission Dopamine Dopamine Dopamine->Dopamine D2 Receptor Activates Antipsychotic Effects\n(Positive Symptoms) Antipsychotic Effects (Positive Symptoms) Decreased Dopaminergic\nNeurotransmission->Antipsychotic Effects\n(Positive Symptoms) Extrapyramidal\nSide Effects Extrapyramidal Side Effects Decreased Dopaminergic\nNeurotransmission->Extrapyramidal\nSide Effects Experimental_Workflow_Hyperactivity cluster_0 Methamphetamine-Induced Hyperactivity Model A Animal Habituation B Drug Administration (this compound or Typical Antipsychotic) A->B C Methamphetamine Administration B->C D Locomotor Activity Recording C->D E Data Analysis D->E

References

Evaluating the Safety Profile of DSR-141562 in Comparison to Other PDE Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the safety profile of the novel phosphodiesterase 1B (PDE1B) inhibitor, DSR-141562, against other well-established phosphodiesterase (PDE) inhibitors. Due to the early stage of development for this compound, publicly available preclinical safety data is limited. This guide, therefore, focuses on its known selectivity and preclinical findings while drawing comparisons with the established safety profiles of sildenafil (B151) (a PDE5 inhibitor), roflumilast (B1684550) (a PDE4 inhibitor), and milrinone (B1677136) (a PDE3 inhibitor).

Executive Summary

This compound is a novel, orally available, and brain-penetrant PDE1B inhibitor with high selectivity.[1][2] Preclinical studies in animal models suggest its potential as a therapeutic agent for schizophrenia, with minimal effects on spontaneous locomotor activity and no induction of catalepsy at tested doses.[1][2] While comprehensive safety data for this compound is not yet publicly available, its high selectivity for the PDE1 family over other PDE families and numerous other biological targets suggests a potentially favorable safety profile by minimizing off-target effects.[1][2] In contrast, established PDE inhibitors such as sildenafil, roflumilast, and milrinone have well-documented safety profiles with specific adverse effects related to their respective mechanisms and tissue distribution. This guide will delve into these known safety aspects, providing a framework for evaluating the potential safety advantages of a highly selective compound like this compound.

Data Presentation: Comparative Safety Profiles

The following tables summarize the known safety and tolerability data for this compound and the comparator PDE inhibitors. It is important to note that the data for this compound is based on limited preclinical information, while the data for the other inhibitors is derived from extensive preclinical and clinical studies.

Table 1: Overview of PDE Inhibitors and Their Primary Safety Considerations

Inhibitor PDE Target Primary Therapeutic Area Key Safety and Tolerability Concerns
This compound PDE1BSchizophrenia (investigational)Data not publicly available. High selectivity suggests a potential for reduced off-target effects.
Sildenafil PDE5Erectile Dysfunction, Pulmonary Arterial HypertensionHeadache, flushing, visual disturbances, hypotension (especially with nitrates).[3][4]
Roflumilast PDE4Chronic Obstructive Pulmonary Disease (COPD)Diarrhea, nausea, weight loss, headache, insomnia, and potential for neuropsychiatric effects.[5] Not associated with significant liver injury.[5]
Milrinone PDE3Acute Decompensated Heart FailureArrhythmias (ventricular), hypotension, headache.[6][7]

Table 2: Comparative Preclinical and Clinical Observations

Safety Parameter This compound (Preclinical) Sildenafil (Preclinical & Clinical) Roflumilast (Preclinical & Clinical) Milrinone (Preclinical & Clinical)
Cardiovascular No specific adverse cardiovascular effects reported in initial studies.Mild and transient decreases in blood pressure.[3] Contraindicated with nitrates due to risk of severe hypotension.[4]No significant cardiovascular adverse events reported.Dose-dependent hypotension and potential for ventricular arrhythmias.[7]
Neurological Minimal effects on spontaneous locomotor activity; no catalepsy observed in rats.[1][2]Headache is a common side effect.Headache, dizziness, and insomnia are common.[5]Headache can occur.
Gastrointestinal No specific gastrointestinal effects reported.Dyspepsia can occur.Diarrhea and nausea are common dose-limiting side effects.[5]N/A
Hepatotoxicity Data not available.Generally not associated with liver injury.Not linked to significant serum enzyme elevations or clinically apparent liver injury.[5]N/A
Off-Target Effects High selectivity for PDE1 family over other PDEs and 65 other biological targets.[1][2]Some inhibition of PDE6 in the retina can cause transient visual disturbances.Class-specific adverse events are common.Effects are primarily related to PDE3 inhibition in cardiac and vascular tissues.

Experimental Protocols

Detailed experimental protocols for the safety evaluation of this compound are not publicly available. However, a standard preclinical safety assessment for a novel PDE inhibitor would typically include the following key experiments:

In Vitro Safety Pharmacology
  • Receptor and Enzyme Profiling: A broad panel of assays to assess the binding and functional activity of the compound against a wide range of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions. This compound was screened against 65 other biological targets.[1]

  • hERG Channel Assay: To evaluate the potential for QT interval prolongation and proarrhythmic risk, a critical safety assessment for all new chemical entities.

  • CYP450 Inhibition and Induction Assays: To determine the potential for drug-drug interactions by assessing the inhibitory and inductive effects of the compound on major cytochrome P450 enzymes.

In Vivo Preclinical Toxicology
  • Single-Dose and Dose-Range-Finding Studies: Conducted in at least two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

  • Repeated-Dose Toxicity Studies: Sub-chronic (e.g., 28-day) and chronic (e.g., 3-6 months) studies in two species to evaluate the toxicological effects of the drug after repeated administration. These studies include comprehensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.

  • Cardiovascular Safety Pharmacology: In vivo studies in a conscious, telemetered large animal model (e.g., dog or non-human primate) to assess the effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters, including the QT interval.

  • Central Nervous System (CNS) Safety Pharmacology: A battery of tests (e.g., a functional observational battery or Irwin screen) in rodents to evaluate potential effects on behavior, coordination, and other neurological functions. Preclinical studies on this compound showed minimal effects on spontaneous locomotor activity and no catalepsy in rats.[1][2]

  • Genotoxicity Assays: A standard battery of tests, including the Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents, to assess the mutagenic and clastogenic potential of the compound.

Mandatory Visualization

PDE_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Signal Signal Receptor Receptor Signal->Receptor 1. Activation Adenylyl/Guanylyl Cyclase Adenylyl/Guanylyl Cyclase Receptor->Adenylyl/Guanylyl Cyclase 2. Transduction cAMP/cGMP cAMP/cGMP Adenylyl/Guanylyl Cyclase->cAMP/cGMP 3. Synthesis ATP/GTP ATP/GTP ATP/GTP->Adenylyl/Guanylyl Cyclase PDE PDE cAMP/cGMP->PDE 6. Degradation Protein Kinase A/G Protein Kinase A/G cAMP/cGMP->Protein Kinase A/G 4. Activation AMP/GMP AMP/GMP PDE->AMP/GMP Cellular Response Cellular Response Protein Kinase A/G->Cellular Response 5. Effect PDE_Inhibitor PDE Inhibitor (e.g., this compound) PDE_Inhibitor->PDE Inhibition

Caption: General signaling pathway of phosphodiesterase (PDE) inhibitors.

Preclinical_Safety_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Target_Selectivity Target Selectivity (vs. other PDEs) Dose_Range_Finding Dose-Range Finding (Rodent & Non-rodent) Target_Selectivity->Dose_Range_Finding Off_Target_Screening Off-Target Screening (Receptors, Ion Channels) Off_Target_Screening->Dose_Range_Finding hERG_Assay hERG Assay CV_Safety_Pharm Cardiovascular Safety (Telemetered Animals) hERG_Assay->CV_Safety_Pharm CYP450_Assays CYP450 Assays Repeated_Dose_Tox Repeated-Dose Toxicology (Sub-chronic & Chronic) CYP450_Assays->Repeated_Dose_Tox Dose_Range_Finding->Repeated_Dose_Tox Repeated_Dose_Tox->CV_Safety_Pharm CNS_Safety_Pharm CNS Safety Pharmacology Repeated_Dose_Tox->CNS_Safety_Pharm Genotoxicity Genotoxicity Battery Repeated_Dose_Tox->Genotoxicity IND_Submission Investigational New Drug (IND) Submission CV_Safety_Pharm->IND_Submission CNS_Safety_Pharm->IND_Submission Genotoxicity->IND_Submission

Caption: Standard preclinical safety evaluation workflow for a novel drug candidate.

References

A Cross-Study Analysis of DSR-141562 and its Effects on Cognitive Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of DSR-141562, a novel phosphodiesterase 1 (PDE1) inhibitor, and its effects on cognitive function. Drawing from preclinical data, this document compares the efficacy and mechanisms of this compound with other notable phosphodiesterase inhibitors, rolipram (B1679513) (a PDE4 inhibitor) and sildenafil (B151) (a PDE5 inhibitor), which have also been investigated for their cognitive-enhancing properties. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key behavioral assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

Introduction to this compound

This compound is an orally available and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with high selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1][2] By inhibiting PDE1B, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger involved in various signaling pathways that regulate dopaminergic and glutamatergic signal transduction.[1] Preclinical studies have demonstrated its potential as a therapeutic candidate for improving cognitive deficits associated with schizophrenia.[1][3][4]

Comparative Efficacy on Cognitive Function: this compound vs. Alternatives

The cognitive-enhancing effects of this compound have been evaluated in preclinical models alongside other PDE inhibitors, such as rolipram and sildenafil. The following tables summarize the key findings from these studies.

Table 1: Effects of this compound on Cognitive Function in Preclinical Models

Animal ModelCognitive TaskThis compound DoseKey FindingsReference
Rats (Phencyclidine-induced deficits)Novel Object Recognition0.3 - 3 mg/kgReversed deficits in novel object recognition.[1][4]Enomoto et al., 2019
Common MarmosetsObject Retrieval with Detour Task3 and 30 mg/kgImproved performance in the object retrieval with detour task.[1][2][4]Enomoto et al., 2019

Table 2: Effects of Rolipram (PDE4 Inhibitor) on Cognitive Function in Preclinical Models

Animal ModelCognitive TaskRolipram DoseKey FindingsReference
APP/PS1 Mice (Alzheimer's Model)Contextual Fear ConditioningNot specifiedImproved performance in contextual fear conditioning.[5]Gong et al., 2004
APP/PS1/tau Triple Transgenic MiceNot specifiedNot specifiedMitigated cognitive deficits.[6]Wang et al., 2020
Rodent models of agingNot specifiedNot specifiedImproved cognitive function.[7]Kumar et al., 2017

Table 3: Effects of Sildenafil (PDE5 Inhibitor) on Cognitive Function in Preclinical Models

Animal ModelCognitive TaskSildenafil DoseKey FindingsReference
Tg2576 Mice (Alzheimer's Model)Morris Water MazeNot specifiedReversed cognitive impairment.[8]Cuadrado-Tejedor et al., 2011
Tg2576 Mice (Alzheimer's Model)Fear ConditioningNot specifiedImproved performance in fear conditioning.[8]Cuadrado-Tejedor et al., 2011
Cynomolgus MacaquesObject Retrieval TaskDose-dependentImproved performance in the object retrieval task.[8]Rutten et al., 2008
APP/PS1 AD MiceY-maze test2 mg/kg twice dailyRescued cognition.[9]Puzzo et al., 2009

Experimental Protocols

Novel Object Recognition (NOR) Test

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.[1][2][10] It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[2]

Protocol:

  • Habituation: The animal is first habituated to the testing arena (an open field) in the absence of any objects for a set period.[1][10]

  • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to freely explore them for a defined duration.[1][10]

  • Retention Interval: The animal is returned to its home cage for a specific period (e.g., 24 hours).[11]

  • Test Phase: The animal is reintroduced into the arena, where one of the familiar objects has been replaced with a novel object.[1][10] The time spent exploring each object is recorded. A preference for the novel object is indicative of intact recognition memory.[2]

Object Retrieval with Detour Task

This task assesses cognitive flexibility and problem-solving abilities in primates, such as the common marmoset.[1][12] It requires the animal to inhibit a prepotent response to reach directly for a visible reward and instead take a detour.[12][13]

Protocol:

  • Apparatus: A transparent box with an opening on one side is used. A food reward is placed inside the box.[12]

  • Procedure: The marmoset is placed in front of the box. To retrieve the reward, the animal must reach around the barrier and into the opening, rather than trying to reach directly through the transparent wall.[1][12]

  • Measures: The success rate and the number of direct, unsuccessful reaches at the barrier are recorded.[1][12] Improved performance is indicated by a higher success rate and fewer perseverative errors.[12]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and its alternatives, as well as a typical experimental workflow for preclinical cognitive testing.

G cluster_DSR This compound (PDE1B Inhibitor) cluster_Rolipram Rolipram (PDE4 Inhibitor) cluster_Sildenafil Sildenafil (PDE5 Inhibitor) DSR This compound PDE1B PDE1B DSR->PDE1B inhibits cGMP cGMP PDE1B->cGMP degrades PKG PKG cGMP->PKG activates CREB CREB PKG->CREB activates Cognition Cognitive Enhancement CREB->Cognition promotes Rolipram Rolipram PDE4 PDE4 Rolipram->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB2 CREB PKA->CREB2 activates Cognition2 Cognitive Enhancement CREB2->Cognition2 promotes Sildenafil Sildenafil PDE5 PDE5 Sildenafil->PDE5 inhibits cGMP2 cGMP PDE5->cGMP2 degrades PKG2 PKG cGMP2->PKG2 activates CREB3 CREB PKG2->CREB3 activates Cognition3 Cognitive Enhancement CREB3->Cognition3 promotes

Fig. 1: Signaling Pathways of PDE Inhibitors.

G start Start drug_admin Drug Administration (this compound or Alternative) start->drug_admin behavioral_testing Behavioral Testing (e.g., NOR, Detour Task) drug_admin->behavioral_testing data_collection Data Collection (e.g., Exploration Time, Success Rate) behavioral_testing->data_collection data_analysis Data Analysis data_collection->data_analysis results Results & Interpretation data_analysis->results

Fig. 2: Preclinical Cognitive Testing Workflow.

Discussion and Conclusion

This compound, a selective PDE1B inhibitor, has demonstrated promising pro-cognitive effects in preclinical models of schizophrenia-related cognitive impairment.[1][4] Its mechanism of action, centered on the potentiation of cGMP signaling, is distinct from that of PDE4 and PDE5 inhibitors, which primarily modulate cAMP and cGMP in different cellular contexts, respectively.

Rolipram, a PDE4 inhibitor, enhances cognitive function by increasing cAMP levels, which in turn activates the PKA/CREB signaling pathway.[7][14] This pathway is crucial for synaptic plasticity and memory formation. Sildenafil, a PDE5 inhibitor, also shows cognitive benefits, likely through the enhancement of cGMP signaling, which can improve cerebral blood flow and neuronal function.[8][9][15]

The choice of a specific PDE inhibitor for cognitive enhancement may depend on the underlying pathology. For instance, the focus of this compound on PDE1B makes it a targeted therapy for conditions where dopaminergic and glutamatergic dysregulation is a key feature, such as schizophrenia.[1] In contrast, the broader effects of PDE4 and PDE5 inhibitors might be applicable to a wider range of cognitive disorders, including age-related cognitive decline and Alzheimer's disease.[5][7][8]

Further head-to-head comparative studies are warranted to directly assess the relative efficacy and safety profiles of these different classes of PDE inhibitors. The development of isoform-specific inhibitors like this compound represents a significant advancement in the pursuit of targeted therapies for cognitive dysfunction.

References

Navigating the Landscape of PDE1B Inhibition in the Central Nervous System: A Comparative Guide to Alternatives for DSR-141562

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of phosphodiesterase 1B (PDE1B) in the central nervous system (CNS), the selection of a suitable inhibitor is a critical decision. DSR-141562 has emerged as a potent and selective tool compound; however, a comprehensive understanding of the available alternatives is essential for robust experimental design and interpretation. This guide provides an objective comparison of this compound with other notable PDE1B inhibitors, supported by experimental data on their biochemical potency, selectivity, pharmacokinetic properties, and in vivo efficacy.

Phosphodiesterase 1B, a key enzyme in the regulation of cyclic nucleotide signaling in the brain, plays a crucial role in neuronal plasticity, learning, and memory.[1][2] Its inhibition has shown promise in preclinical models of various CNS disorders, including schizophrenia and cognitive impairment.[2][3] This guide will delve into the characteristics of several alternative compounds, offering a comparative analysis to aid in the selection of the most appropriate tool for specific research needs.

Biochemical Potency and Selectivity: A Head-to-Head Comparison

The ideal PDE1B inhibitor for CNS studies should exhibit high potency for the target enzyme and substantial selectivity over other PDE families to minimize off-target effects. The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: In Vitro Potency of PDE1B Inhibitors against PDE1 Isoforms

CompoundPDE1A IC50 (nM)PDE1B IC50 (nM)PDE1C IC50 (nM)Reference
This compound -Preferential for PDE1B-[2]
PF-04822163 2.02.47.0[4]
PF-04471141 -35-[5][6]
Lu AF58027 13451.4[1]
DNS-0056 (16K) ---[3]
Vinpocetine (B1683063) ~14,000~14,000~14,000[7]

Table 2: Selectivity Profile of PDE1B Inhibitors against Other PDE Families

CompoundSelectivity over other PDE familiesReference
This compound High selectivity over other PDE families and 65 other biological targets.[2][8]
PF-04822163 >100-fold selectivity for PDE1B over other PDEs.[4]
PF-04471141 >30-fold selectivity for PDE1A and >100-fold for PDE1B over other PDE isoforms.[9]
Lu AF58027 Micromolar concentrations required for inhibition of other PDEs.[1]
DNS-0056 (16K) Selective PDE1 inhibitor.[3]
Vinpocetine Non-selective, also inhibits other PDEs.[10]

Central Nervous System Penetration and In Vivo Efficacy

For studying CNS functions, brain penetrance is a critical attribute of a PDE1B inhibitor. The ability of a compound to cross the blood-brain barrier and engage its target in the brain is paramount for in vivo studies.

Table 3: CNS Penetration and In Vivo Efficacy of PDE1B Inhibitors

CompoundBrain PenetrationIn Vivo Efficacy HighlightsEffective Dose Range (in vivo)Reference
This compound Orally available and brain-penetrant.Reverses social interaction and novel object recognition deficits in rodents. Improves cognitive performance in primates.0.3 - 30 mg/kg[2][8]
PF-04822163 Readily crosses the blood-brain barrier.--[4]
PF-04471141 CNS-penetrant.--[5]
Lu AF58027 -Lowers blood pressure in rats.-[11]
DNS-0056 (16K) Orally bioavailable and brain-penetrating.Enhances memory in rat models of object recognition.10 - 30 mg/kg (s.c. in rats)[3][12]
Vinpocetine Crosses the blood-brain barrier.Improves memory retrieval and performance on cognitive tests in humans (data is controversial).5 - 20 mg/kg (i.p. in rats); 15 - 60 mg/day in humans[10][13]

Note: "-" indicates that specific data was not available in the provided search results.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams illustrate the core signaling pathway of PDE1B inhibition and a typical workflow for evaluating novel inhibitors.

PDE1B_Signaling_Pathway PDE1B Signaling Pathway in the CNS Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AC Adenylyl Cyclase D1R->AC + GC Guanylyl Cyclase NMDAR->GC + cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE1B PDE1B cAMP->PDE1B Hydrolysis PKA PKA cAMP->PKA cGMP->PDE1B Hydrolysis PKG PKG cGMP->PKG AMP 5'-AMP PDE1B->AMP GMP 5'-GMP PDE1B->GMP Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream PKG->Downstream Neuronal_Plasticity Neuronal Plasticity Learning & Memory Downstream->Neuronal_Plasticity Inhibitor PDE1B Inhibitor (e.g., this compound) Inhibitor->PDE1B Inhibition

Caption: PDE1B signaling pathway in the central nervous system.

Experimental_Workflow Experimental Workflow for Evaluating PDE1B Inhibitors Start Start: Identify Candidate PDE1B Inhibitors Biochemical_Assays In Vitro Biochemical Assays Start->Biochemical_Assays Potency Determine IC50 values (PDE1A, PDE1B, PDE1C) Biochemical_Assays->Potency Selectivity Selectivity profiling (across other PDE families) Biochemical_Assays->Selectivity Cell_Based_Assays Cell-Based Assays Biochemical_Assays->Cell_Based_Assays Cyclic_Nucleotides Measure intracellular cAMP/cGMP levels Cell_Based_Assays->Cyclic_Nucleotides PK_Studies Pharmacokinetic Studies Cell_Based_Assays->PK_Studies BBB_Penetration Assess brain penetration (Brain-to-plasma ratio) PK_Studies->BBB_Penetration In_Vivo_Efficacy In Vivo Efficacy Studies (CNS models) PK_Studies->In_Vivo_Efficacy Behavioral_Tests Behavioral tests (e.g., Novel Object Recognition) In_Vivo_Efficacy->Behavioral_Tests End End: Select Optimal Inhibitor for CNS Studies In_Vivo_Efficacy->End

Caption: A typical experimental workflow for the evaluation of novel PDE1B inhibitors.

Experimental Protocols

Reproducibility of experimental findings is contingent on detailed and standardized protocols. Below are generalized methodologies for key experiments cited in this guide.

In Vitro PDE Enzyme Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE1B and other PDE isoforms to assess potency and selectivity.

Materials:

  • Recombinant human PDE enzymes (PDE1A, PDE1B, PDE1C, and other PDE families for selectivity profiling).

  • Radiolabeled or fluorescently labeled cAMP or cGMP as a substrate.

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • For PDE1 assays, the buffer must be supplemented with Ca2+ and calmodulin.

  • Test compound dissolved in DMSO.

  • 96-well microplates.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • In a 96-well plate, add the assay buffer, the diluted test compound (or vehicle for control), and the PDE enzyme.

  • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (radiolabeled or fluorescently labeled cAMP or cGMP).

  • Incubate the reaction for a specific time, ensuring that the substrate hydrolysis is in the linear range (typically <30% of total substrate is consumed).

  • Terminate the reaction using a stop solution or by methods such as filtration or addition of scintillation proximity assay (SPA) beads.

  • Quantify the amount of hydrolyzed product. For radiolabeled assays, this can be done using a scintillation counter. For fluorescent assays, a fluorescence plate reader is used.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Microdialysis for cGMP Measurement (General Protocol)

Objective: To measure the extracellular levels of cGMP in specific brain regions of freely moving animals following the administration of a PDE1B inhibitor.

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes with a suitable molecular weight cut-off.

  • A microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • Fraction collector.

  • Analytical method for cGMP quantification (e.g., ELISA or LC-MS/MS).

  • Anesthetized or freely moving animal subjects (e.g., rats or mice).

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula stereotaxically into the target brain region (e.g., striatum or prefrontal cortex). Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 0.5-2.0 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular cGMP levels.

  • Drug Administration: Administer the PDE1B inhibitor via the desired route (e.g., systemic injection or through the microdialysis probe for local administration).

  • Sample Collection: Continue to collect dialysate fractions for several hours post-administration.

  • Sample Analysis: Analyze the cGMP concentration in the collected dialysate samples using a sensitive analytical method.

  • Data Analysis: Express the cGMP levels as a percentage of the baseline and plot the time course of cGMP changes in response to the inhibitor.

Novel Object Recognition (NOR) Test (General Protocol)

Objective: To assess the effects of a PDE1B inhibitor on recognition memory in rodents.

Materials:

  • An open-field arena.

  • A set of different objects that are of similar size but differ in shape and texture. The objects should not have any innate rewarding or aversive properties.

  • Video recording and analysis software.

  • Rodent subjects (mice or rats).

Procedure:

  • Habituation: For several days prior to testing, handle the animals and allow them to explore the empty open-field arena for a set period each day to reduce anxiety and novelty-induced exploratory behavior.

  • Familiarization Phase (Training): On the test day, place two identical objects in the arena. Allow the animal to explore the arena and the objects for a defined period (e.g., 5-10 minutes).

  • Retention Interval: After the familiarization phase, return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory). The PDE1B inhibitor or vehicle is typically administered before or after the familiarization phase, depending on the experimental question.

  • Test Phase: Replace one of the familiar objects with a novel object. Place the animal back into the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

  • Data Analysis: Measure the time spent exploring the novel object and the familiar object. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it. Calculate a discrimination index (DI), often expressed as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Conclusion

The selection of an appropriate PDE1B inhibitor for CNS research requires careful consideration of its potency, selectivity, and pharmacokinetic properties. While this compound stands out for its preferential selectivity for PDE1B and demonstrated in vivo efficacy in cognitive models, several other compounds offer viable alternatives for researchers. PF-04822163 exhibits high potency across all PDE1 isoforms, while PF-04471141 and DNS-0056 are also potent, CNS-penetrant inhibitors with proven effects on memory. Lu AF58027 shows high potency, particularly for PDE1C. In contrast, vinpocetine, a classic but non-selective PDE1 inhibitor, may be useful for studies where broad PDE1 inhibition is desired, though its clinical efficacy for cognitive enhancement remains a subject of debate.

This guide provides a framework for comparing these alternatives based on currently available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific requirements of their experimental paradigms when selecting a PDE1B inhibitor. The continued development and characterization of potent and selective PDE1B inhibitors will undoubtedly further our understanding of the role of this important enzyme in CNS function and its potential as a therapeutic target.

References

Safety Operating Guide

Essential Safety and Disposal Guidelines for DSR-141562

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing DSR-141562, a potent and selective phosphodiesterase 1 (PDE1) inhibitor, adherence to proper disposal and handling protocols is paramount for laboratory safety and environmental compliance.[1][2] This document provides a comprehensive guide to the proper disposal procedures, key experimental data, and the signaling pathway associated with this compound.

Disposal Procedures

Proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. The following procedures are based on standard guidelines for chemical waste management.

Step-by-Step Disposal Guide:

  • Consult Safety Data Sheet (SDS): Before handling or disposing of this compound, always refer to the manufacturer-specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a designated, properly labeled, and sealed waste container.

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealed container.

    • This includes any contaminated personal protective equipment (PPE) such as gloves and lab coats.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container.

    • Do not dispose of solutions containing this compound down the drain.

  • Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with this compound. Use a suitable solvent (e.g., ethanol (B145695) or isopropanol) to rinse the equipment, and collect the rinse as chemical waste.

  • Storage of Waste:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, until they are collected by a licensed chemical waste disposal service.

  • Professional Disposal:

    • Arrange for the disposal of this compound waste through your institution's EHS office or a certified chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for this compound, a compound identified as a potential therapeutic candidate for symptoms associated with schizophrenia.[3]

PropertyValue
Molecular Formula C₁₉H₂₅F₃N₄O₃
Molecular Weight 414.43 g/mol
CAS Number 2007975-22-4
Appearance Solid
Storage (Solid) -20°C for 12 months; 4°C for 6 months
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month
Solubility 10 mM in DMSO
Chemical Name 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1][2]triazin-4(3H)-one

Data sourced from MedchemExpress and ProbeChem.[1][2]

Table 2: In Vitro Inhibitory Activity

TargetIC₅₀ (nM)
PDE1A 97.6
PDE1B 43.9
PDE1C 431.8
PDE2A 2480

This table showcases the potent and selective inhibitory activity of this compound on PDE1 isoforms.[1][2]

Experimental Protocols

The following are summaries of key experimental protocols that have been utilized to characterize the effects of this compound.

Methamphetamine-Induced Locomotor Hyperactivity in Rats:

  • Animals: Male Sprague-Dawley rats were used.

  • Drug Administration: this compound was administered orally at doses of 3, 10, and 30 mg/kg.

  • Induction of Hyperactivity: Methamphetamine was administered to induce locomotor hyperactivity.

  • Measurement: Locomotor activity was measured to assess the inhibitory effect of this compound.

  • Outcome: this compound was found to significantly inhibit methamphetamine-induced locomotor hyperactivity.[3]

Social Interaction Test in Mice:

  • Animals: Male ICR mice were used.

  • Induction of Deficit: A decrease in social interaction time was induced by phencyclidine.

  • Drug Administration: this compound was administered orally at doses of 0.3, 1, or 3 mg/kg.

  • Measurement: The amount of time mice spent in social interaction was recorded and analyzed.

  • Outcome: this compound was observed to reverse the phencyclidine-induced decrease in social interaction time.[3]

Signaling Pathway and Mechanism of Action

This compound functions as a phosphodiesterase 1 (PDE1) inhibitor. PDE1 enzymes are responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDE1, particularly the brain-expressed PDE1B isoform, this compound leads to an increase in intracellular cGMP levels.[1][3] This modulation of cGMP signaling is believed to underlie its therapeutic effects in animal models of schizophrenia.[3]

DSR141562_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Dopamine Dopamine D1_R D1 Receptor Dopamine->D1_R Activates GC Guanylyl Cyclase NMDA_R->GC Stimulates AC Adenylyl Cyclase D1_R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP cGMP cGMP GC->cGMP Converts GTP ATP ATP GTP GTP PDE1B PDE1B cAMP->PDE1B Degraded by cGMP->PDE1B Degraded by Cellular_Response Cellular Response (e.g., Neuronal Excitability) cGMP->Cellular_Response Modulates AMP AMP PDE1B->AMP Produces GMP GMP PDE1B->GMP Produces DSR_141562 This compound DSR_141562->PDE1B Inhibits

Caption: this compound inhibits PDE1B, increasing cGMP levels and modulating neuronal signaling pathways.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.